Epirubicin Hydrochloride

Catalog No.
S548615
CAS No.
56390-09-1
M.F
C27H30ClNO11
M. Wt
580.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epirubicin Hydrochloride

CAS Number

56390-09-1

Product Name

Epirubicin Hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H30ClNO11

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22-,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-FGBSZODSSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4' Epi Adriamycin, 4' Epi Doxorubicin, 4' Epi DXR, 4' Epiadriamycin, 4' Epidoxorubicin, 4'-Epi-Adriamycin, 4'-Epi-Doxorubicin, 4'-Epi-DXR, 4'-Epiadriamycin, 4'-Epidoxorubicin, Ellence, EPI cell, EPI-cell, EPIcell, Epilem, Epirubicin, Epirubicin Hydrochloride, Farmorubicin, Farmorubicina, Farmorubicine, Hydrochloride, Epirubicin, IMI 28, IMI-28, IMI28, NSC 256942, NSC-256942, NSC256942, Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

The exact mass of the compound Epirubicin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Doxorubicin. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Epirubicin hydrochloride mechanism of action DNA intercalation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Epirubicin's cytotoxicity stems from its direct interaction with DNA and inhibition of key enzymes.

  • DNA Intercalation: The planar anthracycline ring of epirubicin inserts between DNA base pairs, particularly at guanine-cytosine (G-C) rich sequences [1]. This intercalation causes physical distortion of the DNA helix, which inhibits the progression of enzymes like DNA and RNA polymerases, ultimately disrupting DNA replication and RNA transcription [2] [3].
  • Topoisomerase II Inhibition: Epirubicin stabilizes the topoisomerase II-DNA complex after it has created double-strand breaks in DNA for unwinding. This prevents DNA resealing, resulting in accumulation of irreversible DNA strand breaks and triggering apoptosis [2].
  • Generation of Free Radicals: The drug can form cytotoxic reactive oxygen species (ROS), causing damage to DNA, cell membranes, and proteins. This activity is also linked to its dose-limiting cardiotoxicity [2] [4].
  • Histone Binding and Epigenetic Effects: Epirubicin binds directly to core histone proteins, including histone H3. This interaction can inhibit acetylation of specific lysine residues (e.g., H3 K9/K14), promoting a more repressed chromatin state and contributing to the shutdown of transcription [5].

Experimental Evidence and Quantitative Binding Data

The following table summarizes key experimental findings and quantitative data on epirubicin-DNA interactions.

Study Focus / Method Key Findings & Quantitative Data Experimental Details
Binding Affinity & Stability [6] Strong binding to mismatched DNA (CC/CT); 50% DNA synthesis inhibition at 17 μmol/L [3] Isothermal Titration Calorimetry (ITC), Thermal Denaturation
Structural Conformation [1] FTIR shows binding via G/C bases & phosphate backbone; Circular Dichroism suggests partial B-to-A DNA transition Fourier-Transform Infrared (FTIR) Spectroscopy, Circular Dichroism (CD)
Single-Molecule Resolution [6] FCS confirms stronger binding to mismatched DNA over matched DNA Fluorescence Correlation Spectroscopy (FCS)
Histone Interaction [5] Binds histone H3; FRET molecular distance r = 1.86 nm; induces α-helix structure increase from 32.4% to 49.4% Fluorescence Resonance Energy Transfer (FRET), Circular Dichroism (CD)

Experimental Protocols for Key Assays

Researchers can use the following established methodologies to study epirubicin-DNA interactions.

DNA Binding via Spectroscopic Titration

This protocol characterizes the binding affinity and mode of interaction between Epirubicin and DNA.

  • Materials: Calf thymus DNA (highly polymerized), Epirubicin hydrochloride, suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
  • Procedure:
    • Prepare a constant concentration of DNA and measure its UV-Vis absorption spectrum (e.g., 220-700 nm).
    • Titrate with increasing concentrations of epirubicin solution.
    • Record the absorption spectra after each addition and allow the system to equilibrate.
  • Analysis: Monitor changes like hypochromism and red-shift in epirubicin's absorption peak, which are characteristic of intercalation. The binding constant can be calculated using methods like the Benesi-Hildebrand plot [1].
Thermal Denaturation of DNA-Drug Complex

This experiment assesses the stabilizing effect of epirubicin on DNA through melting temperature.

  • Materials: Defined-sequence oligonucleotide duplex (e.g., 20-mer with CC/CT mismatch), epirubicin, a spectrophotometer with a temperature-controlled cuvette holder.
  • Procedure:
    • Prepare the DNA duplex in the absence and presence of a molar equivalent of epirubicin.
    • Heat the sample from room temperature to a high temperature (e.g., 90°C) at a controlled rate.
    • Monitor the absorbance at 260 nm as a function of temperature.
  • Analysis: Determine the melting temperature (Tm). A significant increase in Tm for the drug-DNA complex compared to free DNA indicates stabilization via intercalation. Studies show epirubicin can preferentially stabilize mismatched DNA [6].

Cellular Consequences Pathway

The molecular interactions of epirubicin trigger a cascade of cellular events culminating in cell death, summarized in the following pathway.

G EPI Epirubicin (EPI) DNAIntercalation Intercalation into DNA Helix EPI->DNAIntercalation TopoIIComplex Stabilization of Topoisomerase II-DNA Complex EPI->TopoIIComplex HistoneBinding Binding to Histone H3 Core EPI->HistoneBinding FreeRadicals Generation of Free Radicals EPI->FreeRadicals RepInhib Inhibition of DNA Replication & RNA Transcription DNAIntercalation->RepInhib DNADamage Irreversible DNA Strand Breaks TopoIIComplex->DNADamage RepressedChromatin Inhibition of H3 Acetylation (Repressed Chromatin) HistoneBinding->RepressedChromatin MembrDamage Cellular Membrane & Protein Damage FreeRadicals->MembrDamage DNADamage->RepInhib Apoptosis Apoptosis (Programmed Cell Death) DNADamage->Apoptosis RepressedChromatin->RepInhib MembrDamage->Apoptosis CellCycleArrest Cell Cycle Arrest (S and G2 Phases) RepInhib->CellCycleArrest CellCycleArrest->Apoptosis

Cellular pathway of epirubicin from DNA binding to apoptosis.

Research Trends and Detection Technologies

Current research extends beyond the core mechanism to address challenges and applications.

  • Cardiotoxicity Research: A major research cluster focuses on understanding and mitigating epirubicin-induced cardiotoxicity. Key areas include the role of oxidative stress, development of liposomal formulations, and use of cardioprotective agents like dexrazoxane [4].
  • Biosensors for Detection: Electrochemical DNA biosensors have been developed for monitoring epirubicin levels. These devices often use a DNA-immobilized electrode. When epirubicin intercalates into the surface-bound DNA, it changes electrochemical properties like charge transfer resistance, allowing for sensitive detection in biological samples [7] [8].

References

Pharmacokinetic Parameters of the Three-Compartment Model

Author: Smolecule Technical Support Team. Date: February 2026

The pharmacokinetics of epirubicin are best described by a three-compartment model after intravenous administration [1] [2]. The table below summarizes the core parameters:

Parameter Median Value Description
Initial Half-life (α) 3.2 minutes Represents rapid distribution from central compartment to highly perfused tissues [1].
Intermediate Half-life (β) 1.2 hours Represents distribution to less perfused tissues [1].
Terminal Half-life (γ) 32 hours Represents elimination; governs total drug exposure [1].
Volume of Distribution (Vdss) 1000 L/m² Indicates extensive tissue distribution [1] [2].
Total Plasma Clearance (CL) 46 L/h/m² Predominantly hepatic/biliary; significantly higher than doxorubicin [1] [2].
Linearity Up to 150-180 mg/m² Pharmacokinetics are linear within this dose range [1].
Protein Binding 77% Primarily to albumin; independent of drug concentration [2].

Metabolism and Elimination Pathways

Epirubicin undergoes extensive hepatic metabolism, which is crucial for its activity and reduced toxicity profile [1] [2].

Metabolite Type Activity
Epirubicinol 13(S)-dihydro derivative ~10% of parent drug activity [2].
Epirubicin Glucuronide Glucuronide conjugate Unique to epirubicin; rapid elimination pathway [1] [2].
Epirubicinol Glucuronide Glucuronide conjugate Inactive; facilitates biliary excretion [1] [2].
4 Aglycones Sugar moiety lost Formed via hydrolysis/redox; considered inactive [2].

Elimination is primarily via the biliary system, with only 11-15% of the administered dose excreted unchanged in urine or bile [1] [2]. The glucuronidation pathway is a unique feature of epirubicin metabolism in humans and is a major reason for its faster clearance and reduced toxicity compared to doxorubicin [1] [2].

Experimental Methodology for Pharmacokinetic Studies

To generate the data for a population pharmacokinetic model, such as the one developed by [3], the following protocol is typical:

  • Study Population: The study included 109 patients with advanced breast cancer. A key covariate was that 72 patients had known liver metastases [3].
  • Dosing and Sampling: Patients received single-agent epirubicin at doses ranging from 12.5 to 120 mg/m² as an intravenous bolus. Serial blood samples are collected at predefined times post-dose to characterize the drug's concentration-time profile across all phases [3].
  • Bioanalysis: Plasma concentrations of epirubicin and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method [4].
  • Modeling and Covariate Analysis: Data analysis is performed using specialized software (e.g., NONMEM). A three-compartment model is fitted to the plasma concentration-time data. Covariates like Aspartate Aminotransferase (AST) levels, bilirubin, and body surface area are tested for their influence on model parameters, particularly clearance (CL) [3]. The final model from this study defined clearance as: CL (l/h) = 72.9 - (72.9 x 0.135 x lnAST) [3].

Clinical Application and Dosing Guidelines

The area under the plasma concentration-time curve (AUC) of epirubicin is correlated with the degree of white blood cell kill, making it a useful predictor of hematological toxicity [1]. Pharmacokinetic data can inform dosing guidelines, especially in patients with impaired liver function.

Based on a population model targeting an AUC of 4000 ng·h/ml, the following dosing guidelines were proposed to optimize systemic exposure [3]:

AST Level (IU/L) Recommended Dose
< 150 125 mg
150 - 250 90 mg
250 - 500 60 mg
> 500 30 mg

These guidelines, which do not require adjustment for body surface area, were found to achieve the target AUC with greater precision than traditional methods based on bilirubin or BSA [3].

Visualizing the Pharmacokinetic Model

The following diagram illustrates the structural three-compartment model and the primary metabolic pathways of epirubicin.

epirubicin_pk_pd cluster_central Central Compartment (Plasma) cluster_effects Hepatic Metabolism & Effects Central Epirubicin IV Dose Peri1 Peripheral 1 Rapid Tissue Distribution Central->Peri1 k₁₂ Peri2 Peripheral 2 Slow Tissue Distribution Central->Peri2 k₁₃ Metabolism Metabolism & Elimination Central->Metabolism Clearance Peri1->Central k₂₁ Peri2->Central k₃₁ WBC_Kill WBC Kill (Myelosuppression) Metabolism->WBC_Kill Correlates with AUC Glucuronides Glucuronide Conjugates Metabolism->Glucuronides Epirubicinol Epirubicinol (Active Metabolite) Metabolism->Epirubicinol Aglycones Aglycones (Inactive) Metabolism->Aglycones Excretion Glucuronides->Excretion Epirubicinol->Excretion Aglycones->Excretion Biliary Biliary & Renal Excretion

Diagram 1: Three-compartment model and metabolic pathways of epirubicin.

metabolism cluster_primary Primary Metabolic Pathways Epirubicin Epirubicin Glucuronidation Glucuronidation (Unique Pathway) Epirubicin->Glucuronidation Reduction Reduction (C13 keto-group) Epirubicin->Reduction Hydrolysis Hydrolysis/ Redox Process Epirubicin->Hydrolysis Epirubicin_Gluc Epirubicin Glucuronide Glucuronidation->Epirubicin_Gluc Epi_Gluc Epirubicinol Glucuronide Glucuronidation->Epi_Gluc Epirubicinol_Met Epirubicinol (Weakly Active) Reduction->Epirubicinol_Met Aglycones 4 Aglycones (Inactive) Hydrolysis->Aglycones Biliary Biliary Excretion Epirubicin_Gluc->Biliary Epi_Gluc->Biliary Epirubicinol_Met->Hydrolysis Aglycones->Biliary

Diagram 2: Detailed map of epirubicin metabolism.

Conclusion

Epirubicin's pharmacokinetics are well-characterized by a three-compartment model with extensive tissue distribution and a unique glucuronidation metabolism pathway. This profile underlies its clinical efficacy and differentiated safety compared to other anthracyclines. Population modeling has further refined its use, enabling optimized dosing based on individual patient factors like liver function.

References

epirubicin protein binding bovine serum albumin interaction

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Parameters

Different experimental methods have been used to characterize the binding between Epirubicin and BSA. The table below summarizes key parameters from these studies.

Parameter Reported Value Experimental Method Context / Conditions
Binding Constant (Ka) ( 5.05 \times 10^5 \text{L·mol}^{-1} ) Fluorescence Spectrometry Indicates strong binding; study using thiol-functionalized magnetic nanoparticles [1].
Binding Constant (Ka) ( 3.04 \times 10^6 \text{L·mol}^{-1} ) Electrochemical Method Measured via reduction peak shift on a glassy carbon electrode in Tris-HCl buffer (pH 6.80) [2].
Number of Binding Sites (n) 1.15 Fluorescence Spectrometry Slightly more than one binding site per BSA molecule [1].
Binding Site Location Site I (Subdomain IIA) Competitive Displacement Determined via site-marker competitive experiments [1].
Protein Binding (in humans) 77% Clinical Pharmacokinetics Binding to human serum proteins; based on DrugBank data [3].

Detailed Experimental Protocols

The following sections detail the methodologies from key studies investigating the Epirubicin-BSA interaction.

Fluorescence Spectrometry with Magnetic Nanoparticles

This protocol used thiol-functionalized Fe₃O₄ magnetic nanoparticles for immobilizing and separating BSA [1].

  • 1. Nanoparticle Synthesis & Functionalization: Fe₃O₄ MNPs were synthesized and surface-modified with thiol (-SH) groups.
  • 2. BSA Immobilization: The thiol-functionalized MNPs were incubated with a BSA solution to immobilize the protein onto their surface.
  • 3. Interaction Study: Varying concentrations of Epirubicin hydrochloride (EPI) were added to the BSA-immobilized MNP solution.
  • 4. Separation & Measurement: After reaction equilibrium, the MNPs (with bound BSA and EPI) were separated magnetically. The fluorescence of the free EPI and/or BSA in the supernatant was measured to determine the concentration of unbound species.
  • 5. Data Analysis: Binding constants (Ka) and the number of binding sites (n) were calculated from the fluorescence quenching data. Competitive experiments with known site markers (e.g., warfarin for Site I) were used to identify the precise binding site.

This experimental workflow is summarized below:

G Start Start Experiment NP Synthesize and functionalize Thiol-Magnetic Nanoparticles (MNPs) Start->NP Immob Immobilize BSA on MNPs NP->Immob Incubate Incubate with Epirubicin (EPI) Immob->Incubate Separate Magnetic Separation Incubate->Separate Measure Measure Fluorescence of Supernatant Separate->Measure Analyze Calculate Binding Parameters (Kₐ, n) and Binding Site Measure->Analyze

Electrochemical Determination with a Glassy Carbon Electrode

This method measured the interaction by monitoring changes in Epirubicin's electrochemical behavior upon BSA binding [2].

  • 1. Electrode Setup: A Glassy Carbon Electrode (GCE) was used as the working electrode in a standard three-electrode cell.
  • 2. Baseline Measurement: The reduction peak of this compound alone was first recorded in a pH 6.80 Tris-HCl buffer using the linear sweep voltammetry technique. A sensitive peak was observed at -0.34 V (vs. SCE).
  • 3. Titration with BSA: Increasing concentrations of BSA were added to the Epirubicin solution.
  • 4. Signal Monitoring: The reduction peak current of Epirubicin was seen to decrease significantly upon the addition of BSA, as the drug-protein complex hindered the electrochemical reaction.
  • 5. Data Analysis: The decrease in peak current was proportional to BSA concentration. The binding constant was calculated based on this change in the electrochemical signal.

Implications of EPI-BSA Binding

The interaction between Epirubicin and serum albumin has significant implications for its behavior in the body and the development of drug delivery systems.

  • Pharmacokinetic Influence: The binding of Epirubicin to serum albumin (77% in humans [3]) is a key factor controlling its distribution and free, active concentration in plasma. This binding can influence the drug's circulation time and access to tumor tissues [4].
  • Drug Delivery System (DDS) Design: Understanding this interaction is crucial for nano-delivery systems. For instance, one study modified Epirubicin with fatty acids (like stearic acid, C18) to improve its binding affinity to Human Serum Albumin (HSA), creating nanoparticles (EPI-C18@HSA NPs) that significantly prolonged circulation and enhanced tumor accumulation [5].
  • Mechanism of Action Context: While this guide focuses on BSA binding, it is important to note that Epirubicin's primary therapeutic mechanism is the inhibition of DNA topoisomerase II and intercalation into DNA [3] [6]. The binding to serum albumin is a separate pharmacokinetic process.

Research Applications and Future Directions

The summarized data and methods can directly inform your research:

  • Selecting an Assay: You can choose between the detailed fluorescence quenching protocol or the highly sensitive electrochemical method based on your laboratory's capabilities and the required detection limit.
  • Informing Formulation Studies: The success of fatty-acid modification to enhance HSA binding [5] provides a proven strategy for improving the pharmacokinetic profile of Epirubicin in novel drug delivery systems.

References

Clinical Impact of UGT2B7 -161C>T on Epirubicin Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Study Population & Design Key Findings on Genotype/Phenotype Clinical Outcome & Statistical Significance

| 135 early-stage BC patients (FEC chemo) [1] | CC genotype: ↓ epirubicin clearance (median 103.3 L/hr) CT/TT genotypes: ↑ clearance (median 134.0 L/hr) | CC vs. TT: ↑ risk of grade 3-4 leukopenia (P=0.038) CT/TT vs. CC: ↑ risk of early recurrence (P=0.039) | | 427 Chinese BC patients (EC-D chemo) [2] | Cardiotoxicity (LVEF decline ≥10% to <53%) assessed over 12 months | Overall cardiotoxicity: 4.2% TT genotype: 1.1% incidence CT genotype: 3.1% incidence CC genotype: 7.8% incidence (P=0.026) | | 205 BC patients (TIGER cohort) [3] | Comparison of invasive disease-free survival (iDFS) | Tyr/Tyr genotype: 8.6 years mean iDFS His carriers (His/His or His/Tyr): 7.5 years mean iDFS Adj. HR for Tyr/Tyr vs. His carriers: 2.64 (95% CI 1.22-5.71); P=0.014 |

UGT2B7 -161C>T Genotyping Protocol

Below is a standardized experimental workflow for genotyping the UGT2B7 -161C>T SNP (rs7668258) using the pyrosequencing method as described in the clinical studies.

cluster_0 Key Steps & Reagents Start Start: Whole Blood Sample DNA Genomic DNA Extraction Start->DNA PCR PCR Amplification DNA->PCR A1 • Use commercial kit (e.g., QIAamp DNA Mini Kit) • Isolate DNA from leukocytes Prep Single-Stranded DNA Preparation PCR->Prep A2 • Primers for UGT2B7 -161 region • Thermal cycler: 95°C for 5 min, then  50 cycles of (95°C/15s, 60°C/30s, 72°C/30s) • Final extension: 72°C for 5 min Seq Pyrosequencing Prep->Seq A3 • Prepare PCR product for sequencing  using vacuum preparation tool Analysis Genotype Analysis Seq->Analysis A4 • Use PSQ96MA System • Sequence the -161 locus • Analyze pyrogram output End End: UGT2B7 -161C>T Genotype Analysis->End

UGT2B7 -161C>T genotyping workflow.

Detailed Protocol Steps [2]:

  • Genomic DNA Extraction: Extract DNA from the leukocyte portion of whole blood using a commercial kit like the QIAamp DNA Mini Kit.
  • PCR Amplification: Amplify the region containing the UGT2B7 -161 SNP. A sample reaction mix includes TaqMan Genotyping Master Mix, a specific SNP Genotyping Assay, and genomic DNA. A typical thermocycling program consists of an initial denaturation at 95°C for 5 minutes, followed by 40-50 cycles of denaturation at 95°C for 15 seconds, and annealing/extension at 60°C for 30-60 seconds.
  • Pyrosequencing: Prepare the PCR product into single-stranded DNA and load it onto a pyrosequencing system like the PSQ96MA. The sequencing primer is designed to bind adjacent to the SNP of interest, and the nucleotide dispensation order is programmed to determine the base at the -161 position.
  • Genotype Analysis: The software generates a pyrogram, and the genotype (CC, CT, or TT) is called based on the incorporated nucleotides.

Mechanism and Research Implications

The UGT2B7 enzyme is primarily responsible for the glucuronidation and subsequent inactivation of epirubicin and its active metabolite, epirubicinol [3] [4]. The -161C>T polymorphism is located in the promoter region of the gene. While its functional impact is complex, it is in strong linkage disequilibrium with other promoter variants and the well-known coding SNP His268Tyr, together influencing enzyme expression and activity [3].

The presented data reveals a critical efficacy-toxicity balance. The CC genotype is associated with higher drug exposure (lower clearance), which may lead to more potent antitumor effects but also increases the risk of severe toxicities like leukopenia and cardiotoxicity [1] [2]. Conversely, the T allele (CT/TT genotypes) is linked to faster drug clearance, offering a protective effect against cardiotoxicity [2] but potentially increasing the risk of disease recurrence due to sub-therapeutic drug levels [1]. Interestingly, one study suggests that the Tyr/Tyr genotype (TT) is associated with the best long-term survival outcomes [3], highlighting the need to consider the entire clinical profile.

For researchers, the key implications are:

  • Patient Stratification: This SNP is a strong candidate biomarker for stratifying patients in epirubicin clinical trials to optimize dosing and evaluate efficacy and toxicity endpoints more precisely.
  • Prospective Genotyping: Consider implementing prospective genotyping in trials to validate its predictive power and explore genotype-guided dosing strategies.
  • Combined Analysis: The effect of the polymorphism may be modulated by concomitant medications, such as tamoxifen [3]. Analysis should account for these interactions.

References

physiologically based pharmacokinetic PBPK model epirubicin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epirubicin and the Need for PBPK Modeling

Epirubicin is a key anthracycline chemotherapeutic agent used in treating breast, gastric, lung, and ovarian cancers, as well as lymphomas [1] [2]. It is typically administered intravenously once every 21 days, with dosing based on Body Surface Area (BSA). Despite this standardization, clinical studies report marked inter-subject variability in systemic exposure, with up to a 10-fold difference in the area under the plasma concentration-time curve (AUC) [1] [2]. This variability is critically important because epirubicin has a narrow therapeutic window; small differences in exposure can lead to significant variations in both treatment efficacy and toxicity, such as neutropenia and cardiotoxicity [1] [2].

Current model-informed precision dosing (MIPD) approaches, including Physiologically Based Pharmacokinetic (PBPK) modeling, offer a "bottom-up" strategy to optimize initial dose selection. A PBPK model integrates physiological data for a population with a drug's physicochemical and in vitro data to simulate its absorption, distribution, metabolism, and excretion (ADME) in a virtual population [1] [2] [3]. This allows researchers to:

  • Identify key physiological and molecular drivers of PK variability.
  • Simulate drug exposure in populations not studied in clinical trials.
  • Predict the impact of pharmacogenetic variations and drug-drug interactions (DDIs) [1] [3].

The workflow below illustrates the core structure and process of building a whole-body PBPK model.

fp Org Organism Properties PBPK PBPK Model Org->PBPK Sub1 ⋅ Organ Volumes & Flows ⋅ Tissue Composition ⋅ Enzyme/Transporter Expression Org->Sub1 Drug Drug Properties Drug->PBPK Sub2 ⋅ Physicochemical (pKa, Log P) ⋅ In Vitro Data (e.g., CLint) ⋅ Drug-Biological (fu) Drug->Sub2 Adm Administration & Formulation Adm->PBPK Sub3 ⋅ Dosing Route & Schedule ⋅ Formulation Type Adm->Sub3 Sim Simulation of Concentration-Time Profiles PBPK->Sim App Model Applications Sim->App

PBPK model integrates organism, drug, and administration data to simulate pharmacokinetics.

Determinants of Variability in Epirubicin Exposure

A primary objective of recent PBPK research has been to identify the physiological and molecular characteristics that drive variability in epirubicin's systemic exposure (AUC). Multivariable linear regression modeling of simulated data from 2000 virtual oncology patients revealed that a specific set of factors can explain 87% of the observed variability in epirubicin exposure [1] [2].

The table below summarizes these key determinants.

Determinant Category Specific Factor Impact on Epirubicin Exposure
Enzyme Expression Hepatic UGT2B7 Expression A primary driver; reduced expression increases exposure [1]
Renal UGT2B7 Expression A primary driver; reduced expression increases exposure [1]
Patient Demographics Age An important covariate [1]
Body Surface Area (BSA) An important covariate (used for standard dosing) [1]
Sex An important covariate [1]
Physiological Metrics Plasma Albumin Concentration An important covariate [1]
Glomerular Filtration Rate (GFR) An important covariate [1]
Haematocrit An important covariate [1]

These determinants are interconnected, as shown in the following relationship diagram.

fp cluster_d Demographic Factors cluster_p Physiological Factors cluster_m Metabolic Factors Variability Variability in Epirubicin Exposure Demog Demographics Demog->Variability Physio Physiology Physio->Variability Metabolic Metabolism Metabolic->Variability Age Age Sex Sex BSA BSA Albumin Albumin GFR GFR Hct Hct H_UGT2B7 H_UGT2B7 R_UGT2B7 R_UGT2B7

Multiple interconnected factors influence variability in epirubicin exposure.

Detailed Experimental Protocols for Model Development

Building a robust PBPK model requires generating and integrating high-quality in vitro data. The following protocols are adapted from the recent study that developed the epirubicin PBPK model.

In Vitro Kinetics of Epirubicin Glucuronidation

This experiment aims to characterize the metabolism of epirubicin by UGT2B7, which is crucial for defining metabolic clearance parameters in the PBPK model [2].

  • Materials: Epirubicin hydrochloride; pooled Human Liver Microsomes (HLMs); UDP-glucuronic acid (UDPGA); alamethicin (for microsome activation); fluconazole (a UGT2B7 inhibitor); potassium phosphate buffer; MgCl₂; and ice-cold methanol with 0.1% formic acid [2].
  • Equipment: LC-MS/MS system for analyte quantification; shaking water bath; centrifuge [2].
  • Procedure:
    • Microsome Activation: Pre-incubate HLMs on ice for 30 minutes with alamethicin (50 µg/mg of microsomal protein) [2].
    • Incubation Setup: In a total volume of 200 µL, prepare an incubation matrix containing:
      • MgCl₂ (4 mM)
      • Potassium phosphate buffer (0.1 M, pH 7.4)
      • Epirubicin (across a range of concentrations, with final DMSO concentration at 2% v/v)
      • Activated HLMs (0.01 mg protein)
      • UDPGA (5 mM) to initiate the reaction [2].
    • Reaction: Perform incubations for 120 minutes at 37°C in a shaking water bath.
    • Reaction Termination: Stop the reaction by adding 400 µL of ice-cold methanol with 0.1% formic acid.
    • Sample Preparation: Centrifuge the mixture at 4000× g for 10 minutes at 10°C. Transfer the supernatant for LC-MS analysis to quantify the formation of epirubicin glucuronide [2].
    • Enzyme Inhibition: Repeat the incubations in the presence of varying concentrations of fluconazole (10–2500 µM) to specifically inhibit UGT2B7 and validate its role in epirubicin glucuronidation [2].
PBPK Model Building, Validation, and Simulation

This protocol outlines the computational workflow for creating the PBPK model using specialized software.

  • Software: The model was built and validated using Simcyp (version 19.1, Certara) [1] [2]. Other platforms like GastroPlus are also used in the field for similar purposes [4] [3].
  • Model Building:
    • Input the drug-specific parameters for epirubicin, including its physicochemical properties and the kinetic data (e.g., V~max~, K~m~) for UGT2B7-mediated glucuronidation obtained from the in vitro experiments [2].
    • Incorporate the physiological parameters for the virtual population from the software's database (e.g., organ volumes, blood flow rates, UGT2B7 expression levels in different tissues) [3].
  • Model Validation: The model's performance is evaluated by comparing its simulated plasma concentration-time profiles to observed clinical PK data from the literature. A successful model should accurately reproduce the observed data [1] [2].
  • Simulation:
    • Once validated, the model is used to simulate epirubicin exposure in a large virtual cohort (e.g., 2000 "Sim-Cancer" subjects) following a single intravenous dose.
    • The simulation runs for a sufficient time (e.g., 158 hours) to capture the full PK profile [1] [2].
    • The output includes systemic exposure (AUC) for each virtual subject, which is then correlated with their individual demographic and physiological parameters via multivariable linear regression to identify key variability drivers [1].

Research Applications and Future Directions

The developed PBPK model for epirubicin has several powerful applications in oncology drug development and clinical practice.

  • Informing Initial Dose Selection: The model supports Model-Informed Initial Dose Selection (MIDS). By identifying and accounting for factors like UGT2B7 expression, age, and renal function, clinicians could move beyond BSA-based dosing to select a more personalized and optimal starting dose for cycle 1, potentially improving efficacy and reducing early toxicity [1] [2].
  • Predicting Tissue Distribution: A key advantage of PBPK models is the ability to simulate drug concentration not just in plasma, but in specific tissues. This model can predict epirubicin levels in tissues relevant to its efficacy (e.g., breast, adipose) and toxicity (e.g., heart, liver), providing a deeper understanding of its pharmacodynamics [1].
  • Evaluating Drug-Drug Interactions (DDIs): While the primary epirubicin model did not focus on DDIs, a related study using PBPK modeling for a regimen containing docetaxel, cyclophosphamide, and epirubicin predicted that strong CYP3A4 inhibitors or inducers could alter the exposure of these drugs. This highlights the utility of PBPK models in forecasting and managing complex combination chemotherapy DDIs [4].
  • Guiding Combination Therapy: Beyond PK, research has explored the pharmacodynamic synergy of epirubicin. For instance, one study found that epirubicin enhanced the anti-cancer effects of radioactive Iodine-125 seeds in hepatocellular carcinoma by downregulating the JAK/STAT1 signaling pathway [5]. While this is a separate mechanism, such findings could potentially be integrated into a future PBPK/PD model to simulate combined modality treatments.

References

Application Notes and Protocols: HPLC-FL Method for Epirubicin Quantification in Human Plasma and Urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Epirubicin is a semi-synthetic anthracycline antibiotic widely used in cancer chemotherapy for treating breast, lung, stomach, and ovarian cancers, as well as childhood rhabdomyosarcoma. As a more lipophilic derivative of doxorubicin, epirubicin penetrates cell membranes more easily and undergoes extensive glucuronic acid conjugation, resulting in potentially reduced accumulation and side effects compared to other anthracyclines. However, serious side effects, particularly dose-dependent cardiotoxicity, remain a significant concern. Therapeutic drug monitoring through precise bioanalytical methods is essential for optimizing dosing regimens, minimizing toxicity, and improving treatment outcomes. This document details a validated, highly sensitive HPLC-FL method for epirubicin quantification in human plasma and urine, suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical practice [1] [2].

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) separation followed by fluorescence detection. The technique leverages the native fluorescence of epirubicin, which eliminates the need for derivatization. Sample preparation via solid-phase extraction (SPE) ensures effective clean-up of complex biological matrices (plasma and urine), reducing interference and enhancing method sensitivity and specificity. The optimized protocol provides exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL, making it suitable for monitoring the low drug concentrations typically found in biological samples after therapeutic administration [1] [2].

Experimental Protocol

Reagents and Materials
  • Analytical Standard: Epirubicin hydrochloride (>98% purity)
  • Internal Standard (IS): Daunorubicin hydrochloride (>98% purity)
  • Solvents: HPLC-grade acetonitrile, methanol, dichloromethane, 2-propanol
  • Water: Purified deionized water (Milli-Q system)
  • Buffers: 40 mM phosphate buffer (pH 4.1)
  • SPE Cartridges: Oasis HLB cartridges (60 mg, 3 mL)
  • Filters: 0.22 μm membrane filters
Equipment and Instrumentation
  • HPLC System: Liquid chromatograph with isocratic pump, autosampler, and column thermostat
  • Detector: Fluorescence detector
  • Chromatographic Column: Synergi Hydro-RP column (150 × 4.6 mm, 4 μm)
  • Sample Preparation: SPE vacuum manifold, centrifuge, vortex mixer, pH meter
Chromatographic Conditions
  • Mobile Phase: 40 mM phosphate buffer (pH 4.1):acetonitrile (69:31, v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 50 μL
  • Column Temperature: Maintained at 25°C
  • Detection Wavelengths: Excitation at 497 nm, Emission at 557 nm
  • Run Time: 15 minutes
Sample Preparation Procedure: Solid-Phase Extraction

The sample preparation workflow for epirubicin extraction from biological matrices is systematically outlined below.

G Start Start Sample Preparation P1 1. Aliquot 1 mL plasma or urine Start->P1 P2 2. Add Internal Standard (Daunorubicin hydrochloride) P1->P2 P3 3. Condition SPE HLB Cartridge: - 2 mL methanol - 2 mL water P2->P3 P4 4. Load sample onto cartridge P3->P4 P5 5. Wash with 2 mL water P4->P5 P6 6. Wash with 2 mL 5% methanol P5->P6 P7 7. Elute with 2 mL dichloromethane: 2-propanol:methanol (2:1:1, v/v/v) P6->P7 P8 8. Evaporate to dryness under nitrogen stream at 40°C P7->P8 P9 9. Reconstitute in 100 µL mobile phase P8->P9 P10 10. Inject 50 µL into HPLC-FL system P9->P10 End HPLC-FL Analysis P10->End

System Suitability Tests

Prior to sample analysis, perform system suitability tests to ensure optimal chromatographic performance:

  • Retention Time: Epirubicin typically elutes at approximately 7.5 minutes
  • Theoretical Plates: >2000 for epirubicin peak
  • Tailing Factor: <2.0 for both epirubicin and internal standard
  • Resolution: >1.5 between epirubicin and internal standard

Method Validation

The method was comprehensively validated according to International Conference on Harmonisation (ICH) guidelines for bioanalytical method validation. The following tables summarize the key validation parameters.

Table 1: Analytical Performance Characteristics of the HPLC-FL Method for Epirubicin

Validation Parameter Plasma Urine
Linearity Range 0.5-100 ng/mL 0.5-100 ng/mL
Correlation Coefficient (r²) >0.999 >0.999
Limit of Detection (LOD) 0.25 ng/mL 0.25 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL 0.5 ng/mL
Accuracy (% Recovery) 94.65-100.26% 95.2-101.8%
Precision (RSD%) <2% <2%
Intra-day Precision (RSD%) 1.2-4.5% 1.5-4.8%
Inter-day Precision (RSD%) 3.2-6.1% 3.5-6.4%

Table 2: Stability of Epirubicin in Biological Matrices Under Various Conditions

Stability Condition Duration Result
Short-term (Room Temperature) 24 hours Stable (<5% degradation)
Long-term (-20°C) 30 days Stable (<8% degradation)
Freeze-thaw (3 cycles) - Stable (<7% degradation)
Processed Sample (Autosampler, 4°C) 24 hours Stable (<6% degradation)

Application in Clinical Monitoring

Pharmacokinetic Study Protocol

The optimized method has been successfully applied to determine epirubicin concentrations in samples from a 19-year-old patient with metastatic alveolar rhabdomyosarcoma receiving a 6-hour intravenous infusion. Below is the clinical sampling and data application workflow.

G Start Start Clinical Protocol A1 Patient Administration: 6-hour IV epirubicin infusion Start->A1 A2 Plasma Collection: Pre-dose, 0, 0.5, 1, 2, 4, 6, 8, 12, 24 h post-infusion A1->A2 A3 Urine Collection: Pre-dose, 0-4, 4-8, 8-12, 12-24 h intervals A2->A3 A4 Sample Processing: Centrifuge at 3500 × g for 10 min A3->A4 A5 Storage: -80°C until analysis A4->A5 A6 HPLC-FL Analysis: As described in Section 3 A5->A6 A7 Data Analysis: Pharmacokinetic parameter calculation A6->A7 A8 Safety Assessment: Urinary drug levels for exposure risk A7->A8 End Therapeutic Optimization A8->End

Key Findings and Safety Considerations

Analysis of real patient samples revealed:

  • Rapid distribution of epirubicin with an initial half-life (t₁/₂α) of approximately 2.14-2.61 minutes in rat models [3]
  • Extended elimination phase with a terminal half-life (t₁/₂β) ranging from 150-291 minutes, showing dose-dependent characteristics [3]
  • Significant urinary excretion of unchanged epirubicin, highlighting potential exposure risks to healthcare workers and family members handling patient urine [1] [2]
  • Tissue distribution studies in rats showed highest concentrations in kidneys, liver, lungs, and heart, explaining both therapeutic effects and organ-specific toxicities [3]

The high urine concentrations (detectable for up to 24 hours post-administration) underscore the importance of strict safety protocols for medical staff and caregivers handling biological samples or caring for patients receiving epirubicin therapy.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Epirubicin HPLC-FL Analysis

Problem Possible Cause Solution
Low recovery Incomplete elution from SPE cartridge Increase elution volume or adjust eluent composition
Peak tailing Column degradation or inappropriate mobile phase pH Replace column, adjust buffer pH to 4.1
Retention time shift Mobile phase composition variation or column temperature fluctuation Prepare fresh mobile phase, maintain constant column temperature
Reduced sensitivity Detector lamp aging or sample degradation Check detector performance, protect samples from light
High background noise Contaminated column or mobile phase Filter mobile phase, clean or replace column

Conclusion

The described HPLC-FL method provides a robust, sensitive, and specific approach for quantifying epirubicin in human plasma and urine. With an LOQ of 0.5 ng/mL and excellent precision and accuracy, this method is suitable for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and supporting personalized chemotherapy regimens. The sample preparation protocol using SPE effectively cleanses biological matrices while maintaining high recovery rates. Application in clinical settings has demonstrated the method's practicality for monitoring epirubicin levels in cancer patients, with the added benefit of assessing potential exposure risks through urinary drug excretion. This protocol represents a valuable tool for oncology researchers and clinical laboratories involved in optimizing anthracycline-based cancer chemotherapy.

References

LC-ESI-MS/MS Analysis of Epirubicin in Biological Samples: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Epirubicin, a key anthracycline chemotherapeutic agent, is widely used against various cancers including breast cancer and colorectal metastases to the liver. Therapeutic Drug Monitoring (TDM) is crucial due to significant interindividual variability in drug exposure with standard Body Surface Area (BSA) dosing, which can limit efficacy and increase toxicity risks [1]. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has emerged as the gold standard for quantifying epirubicin in biological matrices due to its superior sensitivity, specificity, and ability to overcome limitations of traditional detection methods [2].

This document provides detailed application notes and standardized protocols for the bioanalysis of epirubicin in human serum and tissue samples, supporting personalized treatment strategies in oncology.

Experimental Design and Workflow

The complete analytical process for epirubicin quantification, from sample collection to data analysis, follows a structured workflow. The diagram below outlines the key stages:

G cluster_1 Sample Preparation cluster_2 LC-ESI-MS/MS Analysis Start Sample Collection A Acidify Serum (pH ~3.5) Start->A B Add Internal Standard (EPI or Trofosfamide) A->B C Solid Phase Extraction (HLB OASIS Cartridges) B->C D Elute with Organic Solvent (Methylene Chloride/2-Propanol/Methanol) C->D E Evaporate & Reconstitute D->E F Chromatographic Separation (RP-HPLC, Acidic Gradient) E->F G ESI Ionization (Positive Mode) F->G H MRM Detection G->H I Data Processing & Quantification H->I

Materials and Reagents

  • Analytical Standard: Epirubicin hydrochloride (e.g., supplied by Pfizer S.p.A.) [2].
  • Internal Standards (IS): Trofosfamide (99.7% purity) [2] or Epirubicin-d3 for stable isotope labeling. Daunorubicin is also used as a secondary IS in novel microsampling techniques [1].
  • Solvents: Acetonitrile, methanol, 2-propanol, methylene chloride of LC gradient grade. Formic acid and hydrochloric acid for mobile phase and sample acidification [2].
  • SPE Cartridges: OASIS HLB (Waters) or equivalent reverse-phase cartridges [2].
  • Equipment: LC system coupled to a triple quadrupole mass spectrometer equipped with an ESI source [2] [1].

Detailed Experimental Protocols

Serum Sample Preparation by Solid Phase Extraction (SPE)

This protocol is adapted from a validated method for determining epirubicin in human serum [3] [2].

  • Stabilization: Immediately acidify 100-500 µL of human serum to approximately pH 3.5 using dilute hydrochloric acid to stabilize epirubicin [2].
  • Internal Standard: Add a known concentration of the internal standard (e.g., Trofosfamide) to the acidified serum [2].
  • SPE Conditioning: Condition an OASIS HLB cartridge sequentially with methanol and water (or aqueous acidic buffer) [2].
  • Sample Loading: Load the acidified serum sample onto the conditioned cartridge.
  • Washing: Wash the cartridge with a mild aqueous organic solution (e.g., 5% methanol in water) to remove interfering compounds.
  • Elution: Elute epirubicin and the IS with a mixture of methylene chloride, 2-propanol, and methanol. The exact ratio can be optimized (e.g., 50:25:25 v/v/v) [2].
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or in a centrifugal evaporator. Reconstitute the dry residue in an appropriate volume of the initial LC mobile phase (e.g., 100-200 µL of 20% acetonitrile in 0.1% formic acid) for injection [2].
Tissue Sample Preparation via DNA Salt Precipitation

This protocol is designed to efficiently extract epirubicin that has intercalated into DNA within tumor tissue [4].

  • Homogenization: Weigh approximately 30 mg of frozen tumor tissue. Freeze-fracture using a liquid nitrogen-cooled mortar and pestle.
  • Suspension: Add 400 µL of a cold 50 mM ascorbic acid buffer (pH 4.5, containing 2 mM D-L Saccharic acid) to the powdered tissue. Aspirate to create a fine suspension.
  • Spiking: Spike with the internal standard (e.g., 20 ng of Epirubicin as IS) and allow it to incubate for 15 minutes for tissue integration [4].
  • DNA Denaturation: Add 50 µL of 3 M AgNO₃ to denature DNA and release intercalated epirubicin. Vortex for 5 minutes. The solution will turn dark.
  • Salt Precipitation: Add 50 µL of 3 M NaCl to precipitate excess Ag⁺ ions as AgCl. Vortex for 5 minutes. The solution will lighten in color.
  • Protein Precipitation: Add 1.25 mL of a cold acetonitrile/methanol mixture (2:1, v/v). Vortex vigorously for 10 minutes, then bath sonicate for 10 minutes.
  • Centrifugation: Centrifuge at >3,000 × g for 5 minutes.
  • Clarification: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 17,500 × g) for 5 minutes to remove any residual particulates.
  • Concentration: Transfer the final supernatant and dry down in a centrifugal evaporator. Reconstitute in LC mobile phase for analysis [4].
LC-ESI-MS/MS Analysis Conditions
  • Chromatography:

    • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 μm) [1].
    • Mobile Phase A: 0.1% Formic acid in water [2] [1].
    • Mobile Phase B: 0.1% Formic acid in acetonitrile [1].
    • Gradient: | Time (min) | % B | Flow Rate (µL/min) | |------------|-----|-------------------| | 0.0 | 20-25 | 300 | | 3.0 | 45 | 300 | | 3.2 | 72 | 300 | | 4.9 | 72 | 300 | | 5.0 | 100 | 300 | | 7.1 | 100 | 300 | | 7.6 | 25 | 300 | | 8.0 | 25 | 300 |
    • Column Temperature: 35 °C [1].
    • Injection Volume: 2-10 µL.
  • Mass Spectrometry (ESI+/MRM):

    • Ionization: Electrospray Ionization (ESI), Positive mode.
    • Capillary Voltage: 3.0 kV [1].
    • Desolvation Temperature: 550 °C [1].
    • Source Gas: Desolvation gas flow 600 L/h [1].
    • MRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | |----------|---------------------|-------------------|------------------|-----------------------| | Epirubicin | 544.3 | 397.0 (Quantifier) | 25 | To be optimized | | Epirubicin | 544.3 | 379.0 (Qualifier) | 25 | To be optimized | | Doxorubicin (IS Alt.) | 544.3 | 397.0 | 25 | To be optimized | | Daunorubicin (IS) | 528.3 | 321.1 | 25 | To be optimized |

Method Validation Data

The described methods have been rigorously validated. Key performance parameters are summarized below.

Table 1: Validation Parameters for LC-ESI-MS/MS Analysis of Epirubicin in Serum [2]

Parameter Result Note
Linear Range Up to 150 µg/L Covers expected concentrations after DEM-TACE
Accuracy (Recovery) 92% - 98% Assessed at four QC levels (5, 40, 80, 150 µg/L)
Precision (RSD) < 3.7% Intra- and inter-day RSD
Limit of Detection (LOD) 1 µg/L -
Matrix Effect Evaluated Carried out using four QCs on five separate days

Table 2: Capillary Microsampling (True Dose) Performance for Epirubicin [1]

Parameter Result Note
Technology True Dose Liquid Capillary Integrates IS at collection; room temp stability
Correlation (R²) ≥ 0.99 Capillary vs. conventional venous samples
Intra-assay CV% ≤ 11% From Day 3 post-activation onward
Analyte Stability Up to 14 days At ambient temperatures
Hematocrit Effect ≤ 17% signal variation Across 7-18 g/dL range

Advanced Applications

Limited Sampling Strategy for Therapeutic Drug Monitoring (TDM)

A robust Limited Sampling Strategy (LSS) using Maximum A Posteriori (MAP) Bayesian estimation has been developed and validated to estimate epirubicin clearance with minimal patient burden [5].

  • Optimal Sampling Times: 40 minutes, 3 hours, and 48 hours post-dose (3-sample design). A 2-sample design (3 and 48 hours) also performs well [5].
  • Performance: The 3-sample design provided unbiased clearance estimates with an imprecision of 9.1% (95% CI 7.3, 10.5) [5].
  • Utility: This strategy is invaluable for pharmacokinetic-pharmacodynamic studies and adaptive feedback dose individualization to achieve target AUC.
Predictive Biomarkers and Pharmacogenomics

A multigene mRNA-based Drug Response Predictor (DRP) has been prospectively validated to predict the efficacy of epirubicin in advanced breast cancer [6].

  • Method: The DRP algorithm is based on gene expression profiles correlated with epirubicin sensitivity (158 up-regulated features) and resistance (141 down-regulated features) from the NCI60 cell line panel, refined using mRNA data from over 3,000 clinical tumor samples [6].
  • Clinical Utility: A DRP score differing by 50 percentage points was associated with a Hazard Ratio (HR) of 0.55 for progression. Patients with a high DRP score (75%) had a median Time to Progression (TTP) of 13 months versus 7 months for those with a low score (25%) [6]. The relationship between DRP score and treatment outcome is illustrated below.

G A High DRP Score (e.g., 75%) B Predicted Sensitivity to Epirubicin A->B C Improved Clinical Outcome (Median TTP: 13 months) B->C D Low DRP Score (e.g., 25%) E Predicted Resistance to Epirubicin D->E F Poor Clinical Outcome (Median TTP: 7 months) E->F

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery Incomplete elution from SPE; inefficient DNA precipitation (tissue). Optimize SPE elution solvent composition. Ensure adequate vortexing/sonication after adding protein precipitation solvents.
Poor Chromatography Column degradation; mobile phase pH imbalance. Guard column usage. Freshly prepare mobile phases. Adjust formic acid concentration (0.1% is typical).
Ion Suppression Co-eluting matrix components. Improve sample cleanup. Optimize LC gradient to shift epirubicin retention away from matrix peaks.
High Background Noise Contaminated ion source or solvent impurities. Clean ion source regularly. Use high-purity MS-grade solvents and reagents.

Conclusion

The LC-ESI-MS/MS protocols detailed herein provide robust, sensitive, and specific methods for quantifying epirubicin in various biological matrices. The combination of efficient sample preparation, optimized chromatographic separation, and selective MRM detection enables reliable therapeutic drug monitoring and advanced pharmacokinetic research. The integration of novel capillary microsampling techniques and predictive biomarkers like the DRP holds significant promise for personalizing epirubicin therapy, ultimately aiming to maximize efficacy while minimizing toxicity for cancer patients.

References

solid phase extraction SPE epirubicin from plasma

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Epirubicin in Plasma

The table below summarizes the key parameters and performance metrics of two solid-phase extraction methods for determining epirubicin in plasma.

Parameter MSPME with DDAB-coated Fe₃O₄@SiO₂ NPs & LC-FL [1] MMIPs with Fe₃O₄@SiO₂ & HPLC-UV [2]
Extraction Sorbent Didodecyldimethylammonium bromide (DDAB) coated on silica-magnetite nanoparticles [1] Magnetic Molecularly Imprinted Polymers (MMIPs) on Fe₃O₄@SiO₂ [2]
Analysis Technique Liquid Chromatography with Fluorescence Detection (LC-FL) [1] High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) [2]
Linear Range 0.001 – 1 µg/mL [1] 0.0002 – 0.5 µg/mL [2]
Limit of Detection (LOD) 0.0005 µg/mL [1] 0.00009 µg/mL (0.08969 ng/mL) [2]
Limit of Quantification (LOQ) 0.001 µg/mL [1] Not explicitly stated
Analyte Recovery 80 ± 5% [1] Not explicitly stated for plasma in validation
Key Advantage Simple, miniaturized protocol; suitable for small sample volumes [1] High selectivity due to molecular imprinting; high adsorption capacity (8.19 mg g⁻¹ for EPI) [2]

Detailed Experimental Protocols

Protocol 1: Magnetic Solid-Phase Microextraction (MSPME)

This protocol uses surfactant-coated magnetic nanoparticles for a simple and efficient extraction [1].

  • Sorbent Preparation: Fe₃O₄ nanoparticles are synthesized, coated with a silica layer (via tetraethyl orthosilicate, TEOS), and functionalized with the double-chain surfactant Didodecyldimethylammonium bromide (DDAB) [1].
  • Extraction Procedure:
    • Add Sorbent: Introduce a specific amount of the DDAB-coated magnetic nanoparticles to the plasma sample.
    • Mix: Vortex the mixture to ensure thorough contact between the sorbent and the sample, allowing the epirubicin to adsorb onto the nanoparticles.
    • Separate: Use an external magnet to hold the nanoparticles against the vial wall and discard the supernatant.
    • Wash: Wash the collected nanoparticles with a suitable solvent to remove potential interferences.
    • Elute: Add an elution solvent (e.g., acidified methanol or acetonitrile) to release the extracted epirubicin from the sorbent.
    • Collect & Analyze: Separate the eluent using the magnet and inject an aliquot into the LC system for analysis [1].
  • LC-FL Analysis:
    • Column: Synergi Hydro-RP 80A (150 × 4.5 mm, 4 µm).
    • Mobile Phase: (A) 0.1% formic acid in water, (B) Acetonitrile.
    • Gradient: 5-30% B (0-2 min), 30-50% B (2-8 min), 50-95% B (8-10 min), 95-5% B (10-10.1 min), hold at 5% B (10.1-16 min).
    • Flow Rate: 1.0 mL/min.
    • Detection: Fluorescence with excitation at 487 nm and emission at 547 nm [1].
Protocol 2: Magnetic Molecularly Imprinted Polymer (MMIP) Extraction

This method uses a sorbent designed for high selectivity towards epirubicin [2].

  • MMIP Sorbent Synthesis:
    • Core Formation: Synthesize magnetic Fe₃O₄ nanoparticles.
    • Silica Coating: Coat the nanoparticles with a layer of silica (SiO₂) using TEOS to form a Fe₃O₄@SiO₂ core-shell structure.
    • Imprinting: Polymerize functional monomers and a cross-linker in the presence of an epirubicin template molecule on the silica surface.
    • Template Removal: Wash the polymer thoroughly to remove the epirubicin template, leaving behind specific recognition cavities [2].
  • MSPE Procedure:
    • Condition/Equilibrate: Condition the MMIP sorbent with a suitable solvent.
    • Extract: Add the MMIPs to the plasma sample and mix.
    • Separate: Use a magnet to separate the MMIPs from the sample matrix.
    • Wash: Perform washes to remove non-specifically bound compounds.
    • Elute: Use an appropriate elution solvent to break the interaction and release the captured epirubicin for HPLC-UV analysis [2].
  • HPLC-UV Analysis:
    • Column: C18 column (e.g., Waters).
    • Mobile Phase: Typically a mixture of buffer and organic modifier (e.g., acetonitrile or methanol), though the exact composition for epirubicin is not specified in the provided details [2].

Workflow Visualization: MSPME Protocol

The following diagram illustrates the key steps of the Magnetic Solid-Phase Microextraction protocol.

cluster_steps MSPME of Epirubicin from Plasma start Plasma Sample step1 Add DDAB-coated Magnetic NPs start->step1 step2 Vortex Mix (Adsorption) step1->step2 step3 Apply Magnet (Separation) step2->step3 step4 Wash Sorbent step3->step4 step5 Elute Analyte step4->step5 step6 LC-FL Analysis step5->step6 end EPI Quantified step6->end

Key Application Notes

  • Sorbent Selection: The choice of sorbent is critical. DDAB-coated NPs offer a simple, fast, and effective microextraction, while MMIPs provide superior selectivity by being tailor-made for epirubicin, which is highly beneficial in complex matrices like plasma [1] [2].
  • Detection Technique: Fluorescence detection (FL) offers high sensitivity and selectivity for epirubicin due to its native fluorescent properties. Ultraviolet detection (UV) is a more universally available but potentially less sensitive option [1] [3].
  • Method Validation: Both described methods have been validated according to international standards, demonstrating good linearity, precision, and accuracy, making them suitable for therapeutic drug monitoring and pharmacokinetic studies [1] [2].

References

Comprehensive Application Notes and Protocols for Epirubicin Intravesical Instillation in Bladder Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Rationale

Bladder Cancer Overview and Therapeutic Challenge

Bladder cancer represents a significant global health burden, with non-muscle-invasive bladder cancer (NMIBC) accounting for approximately 75% of newly diagnosed cases. The clinical management of NMIBC presents a substantial challenge due to its exceptionally high recurrence rate of 50-70% within five years following initial treatment, the highest among all solid tumors. This high recurrence frequency also renders bladder cancer the most expensive cancer to manage over a patient's lifetime when considering total treatment costs. The standard therapeutic approach for NMIBC involves transurethral resection of bladder tumor (TURBT) followed by adjuvant intravesical therapy to eradicate residual microscopic disease and prevent recurrence. Intravesical therapy delivers chemotherapeutic or immunotherapeutic agents directly into the bladder lumen, maximizing local drug exposure while minimizing systemic toxicity—a critical advantage over conventional systemic chemotherapy. [1] [2] [3]

Epirubicin Pharmacological Profile

Epirubicin is a semi-synthetic anthracycline antibiotic and a stereoisomer of doxorubicin that has demonstrated significant efficacy in intravesical instillation protocols for NMIBC. Its mechanism of action involves multiple pathways that collectively inhibit cancer cell proliferation and viability. As a DNA intercalating agent, epirubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription processes. The compound also functions as a potent topoisomerase II inhibitor, stabilizing the DNA-topoisomerase II complex and preventing DNA religation, which leads to double-strand breaks and apoptosis. Additionally, epirubicin undergoes quinone cycling that generates cytotoxic free radicals, contributing to its antitumor efficacy. Compared to other anthracyclines, epirubicin demonstrates minimal trans-urothelial absorption when administered intravesically, resulting in favorable local efficacy with reduced systemic exposure and side effects. This pharmacological profile makes it particularly suitable for intravesical administration in NMIBC management. [4] [5] [6]

Standard Clinical Administration Protocol

Pre-Instillation Assessment and Contraindications
  • Patient Evaluation: Comprehensive assessment should include verification of bladder integrity post-TURBT (absence of perforation), urinalysis to exclude urinary tract infection, and evaluation of renal and hepatic function. Patients should be assessed for symptoms of dysuria, gross hematuria, fever, or other constitutional symptoms that may necessitate treatment deferral. [7] [8]

  • Contraindications: Absolute contraindications include frank bladder perforation, known hypersensitivity to epirubicin or other anthracyclines, active urinary tract infection, and pregnancy or lactation. Relative contraindications may include severe irritative voiding symptoms or recent traumatic catheterization. Within 7-14 days of bladder surgery or traumatic catheterization, instillation should be approached with caution. [7] [9]

  • Medication Reconciliation: Review of current medications is essential, particularly anticoagulants such as warfarin, aspirin, or clopidogrel. While not absolute contraindications, their use requires careful consideration in the context of recent TURBT. [8]

Drug Preparation and Handling

Table 1: Epirubicin Preparation Protocols for Intravesical Administration

Parameter Standard Protocol Variations/Notes
Recommended Dose 50-80 mg in 50 mL saline [5] 30-50 mg also used in some protocols [2]
Reconstitution Solution 0.9% sodium chloride (preservative-free) [7] Sterile water also acceptable for some formulations
Preparation Facilities Biological safety cabinet (Class II, Type A) recommended [7] Closed system drug transfer device as alternative
Personal Protective Equipment Chemotherapy gloves (non-powdered), disposable non-permeable gown, protective eyewear [7] N-95 respirator may be used per institutional policy
Stability & Storage Use immediately after preparation Stable for 2 hours at room temperature
Instillation Procedure

The following workflow outlines the standardized procedure for intravesical epirubicin administration:

G Start Patient Preparation: - Verify written order - Confirm informed consent - Assess contraindications - Empty bladder Prep Drug Preparation: - Reconstitute epirubicin - Draw into syringe - Label appropriately Start->Prep Catheter Catheterization: - Sterile technique - Use 12-14Fr catheter - Lubricate minimally Prep->Catheter Instill Drug Instillation: - Gravity drainage - Clamp catheter - Reposition patient Catheter->Instill Dwell Dwell Time: - 1-2 hours retention - Reposition every 15min - Monitor discomfort Instill->Dwell Void Voiding & Disposal: - Expel in toilet - Add bleach - Wait 15min before flushing Dwell->Void Post Post-Procedure: - Hydration (2-3L/day) - Monitor symptoms - Hand hygiene Void->Post

Step-by-Step Protocol:

  • Patient Preparation: Confirm patient identity using two identifiers and verify the correct medication, dose, and route using the "Five Rights" of medication safety. Ensure the patient has emptied their bladder completely immediately before the procedure. [7] [8]

  • Aseptic Catheterization: Using strict sterile technique, insert a 12-14 French urethral catheter with minimal lubrication to avoid drug inactivation. Confirm proper placement in the bladder by observing urine return. [7] [8]

  • Drug Instillation: Drain the residual urine completely, then slowly instill the prepared epirubicin solution via gravity drainage. Avoid excessive pressure that could cause vesicoureteral reflux. Following instillation, clamp the catheter and remove it carefully to prevent intraurethral exposure. [8]

  • Dwell Period Management: Instruct the patient to retain the solution for 1-2 hours, repositioning every 15 minutes (supine, prone, left and right lateral decubitus) to ensure complete bladder wall contact. For patients unable to retain the full volume, consider a shorter dwell time rather than early voiding. [8] [5]

  • Voiding and Biohazard Disposal: After the dwell time, the patient should void while sitting to minimize splashing. All voided urine requires special handling—add one cup of household bleach to the toilet, let stand for 15 minutes before flushing. This procedure should be repeated for all voids within 24 hours post-instillation. [8]

  • Post-Procedure Care: Encourage increased fluid intake (2-3 liters daily) for the next 24-48 hours to promote drug clearance and dilute urinary metabolites. Provide written instructions regarding potential side effects and emergency contact information. [8]

Treatment Schedules and Maintenance Therapy

Table 2: Epirubicin Instillation Regimens for NMIBC

Regimen Type Frequency Duration Clinical Context Evidence Level
Single Immediate Single dose within 6-24 hours post-TURBT One time only Low-risk tumors, immediately after resection Reduced recurrence by nearly 50% [5]
Induction Weekly instillations 6-8 weeks Intermediate/high-risk tumors, first-line therapy Standard of care [2] [8]
Short-term Maintenance Every 2 weeks for 4 months 5 months total Alternative maintenance approach 3-year RFS: 55.1% [10]
Long-term Maintenance Monthly instillations after initial cycle 7-12 months total Extended prophylaxis 3-year RFS: 48.5% (NSD) [10]

Efficacy and Safety Data

Clinical Outcomes and Comparative Efficacy

Table 3: Clinical Efficacy of Intravesical Epirubicin in NMIBC

Efficacy Parameter Epirubicin Performance Comparative Agents
Recurrence Rate Reduction 33.9% IUC-positive rate vs. 42.1% in control (p=0.005) [5] BCG shows lower recurrence than EPI [2]
Impact on Tumor Stage Lower IUC-positive rates across all stages [5] -
3-Year Recurrence-Free Survival 48.5%-55.1% across regimens [10] No significant difference between short/long-term [10]
Direct Anti-Cancer Effect HR 0.163 for positive IUC (p<0.001) [5] -
Progression Impact Limited or non-significant vs. BCG [2] Similar to MMC and Gemcitabine [2]

The direct anti-cancer effect of immediate single-instillation epirubicin was demonstrated in a study of 158 patients, where the immediate urine cytology (IUC)-positive rate was significantly lower in the epirubicin group (33.9%) compared to the non-treatment group (42.1%). Multivariate analysis confirmed that epirubicin instillation was independently associated with negative IUC results across all tumor stages, grades, sizes, and multiplicities. [5]

Safety Profile and Adverse Events

Table 4: Adverse Events Associated with Intravesical Epirubicin

Adverse Event Frequency Management Strategies
Cystitis 34% (most common) [2] Symptomatic management, consider dose adjustment
Dysuria/Pollakiuria 10-15% [2] Ensure asymptomatic before instillation
Hematuria 5-15% [2] Exclude infection, defer if gross hematuria present
Bladder Irritation/Spasms 7.2% [2] Anticholinergics if needed
Flu-like Symptoms Common (>1 in 10) [8] Self-limiting (2-3 days)
Urinary Tract Infection Occasional (1 in 10-50) [8] Antibiotics, defer treatment until resolved
Skin Rash 2.3% [2] Monitor for hypersensitivity
Treatment Discontinuation Occasional due to bladder discomfort [8] Symptomatic management

The safety profile of intravesical epirubicin is generally favorable, with most adverse events being local in nature and self-limiting. A significant advantage of the intravesical route is the absence of systemic chemotherapy side effects such as bone marrow suppression, significant alopecia, or severe nausea, which are commonly associated with systemic administration of anthracyclines. [8] [6]

Advanced Delivery Systems and Experimental Protocols

Magnetic Multi-Walled Carbon Nanotube (mMWCNTs-EPI) System

Novel drug delivery approaches are being investigated to enhance the efficacy and retention of intravesical epirubicin. Among the most promising is the magnetic multi-walled carbon nanotube (mMWCNTs-EPI) system, which combines carboxylated MWCNTs with Fe₃O₄ magnetic nanoparticles and epirubicin. This system addresses several limitations of conventional intravesical therapy by providing: [1]

  • Enhanced Tumor Targeting: Under external magnetic fields, the system demonstrates improved localization to tumor sites
  • Sustained Release Properties: Prolonged drug release kinetics enhance exposure while maintaining lower peak concentrations
  • Prolonged Bladder Retention: Magnetic guidance increases residence time, potentially extending dosing intervals
  • Enhanced Cytotoxicity: Demonstrated superior antitumor activity compared to free epirubicin in both in vitro and in vivo models

The molecular interactions in this advanced delivery system can be visualized as follows:

G MWCNT MWCNTs-COOH (Carboxylated Multi-Walled Carbon Nananotubes) Complex mMWCNTs-EPI Complex (Supramolecular π-π Stacking + Hydrogen Bonding) MWCNT->Complex Fe Fe3O4 Nanoparticles (Superparamagnetic Components) Fe->Complex EPI Epirubicin (Chemotherapeutic Agent) EPI->Complex Effect Enhanced Antitumor Effects: - Sustained Release - Prolonged Retention - Increased Cytotoxicity Complex->Effect Mag External Magnetic Field (Controlled Targeting) Mag->Effect

Preparation Protocol for mMWCNTs-EPI:

  • Functionalization of MWCNTs: Disperse 750 mg pristine MWCNTs in 300 mL mixed acid solution (sulfuric:nitric acid, 1:3 ratio). Sonicate at 80 kHz for 30 minutes, then heat to 95°C for 4 hours to generate carboxylated MWCNTs (MWCNTs-COOH). [1]

  • Magnetic Nanoparticle Conjugation: Disperse 100 mg dried MWCNTs-COOH in double-distilled water. Add 42.8 mg FeCl₂·4H₂O and 116.8 mg FeCl₃·6H₂O (Fe²⁺:Fe³⁺ molar ratio 1:2). Sonicate for 5 minutes, purge with Ar₂ for 30 minutes, then heat to 60°C with ammonium hydroxide addition. Maintain at 60°C for 2 hours, then 90°C for 30 minutes. [1]

  • Drug Loading and Sterilization: Incubate mMWCNTs with epirubicin solution at optimized ratios for 24 hours. Separate by centrifugation and wash to remove unbound drug. Sterilize by ultraviolet radiation for 6 hours on an ultraclean stage. [1]

  • Characterization and Quality Control: Perform transmission electron microscopy (TEM) and field-emission scanning electron microscopy to confirm nanostructure. Verify magnetic properties using AGM magnetometry. Assess drug loading efficiency through HPLC and validate sterility. [1]

Troubleshooting and Technical Notes

Management of Common Implementation Challenges
  • Difficulty with Catheterization: If catheter insertion is traumatic or difficult, defer treatment for 7-14 days to allow mucosal healing, as instillation in the setting of mucosal injury increases the risk of complications such as periurethral diverticulum formation. [9]

  • Compromised Bladder Integrity: Suspected or confirmed bladder perforation represents an absolute contraindication to instillation due to the risk of life-threatening systemic absorption and chemical peritonitis. [7]

  • Inability to Retain Instillate: For patients with poor bladder capacity or intolerable symptoms, consider reducing the dwell time rather than allowing early voiding. Premedication with anticholinergics may help manage bladder spasms. [7]

  • Systemic Exposure Concerns: While rare, systemic absorption can occur with damaged urothelium. Monitor for signs of systemic anthracycline toxicity, particularly myelosuppression or mucositis, in patients with extensive TURBT or suspected mucosal compromise. [6]

Optimization Strategies for Enhanced Efficacy
  • Urine pH Management: Concomitant administration of sodium bicarbonate (orally or intravesically) to buffer urine pH may optimize therapy and decrease tumor recurrence for some intravesical agents, though evidence specifically for epirubicin is limited. [7]

  • Hyperthermic Administration: Device-assisted hyperthermic administration of chemotherapy represents an interesting newcomer in the field, potentially enhancing drug penetration and efficacy, though more established for mitomycin than epirubicin. [2]

  • Novel Formulation Approaches: The development of in-situ gelling systems, mucoadhesive formulations, or nanoparticle-based delivery platforms (such as the mMWCNTs-EPI system) may overcome physiological barriers to intravesical drug delivery. [1]

Conclusion

Intravesical epirubicin remains a valuable therapeutic option in the management of NMIBC, particularly for intermediate-risk patients and in settings where BCG is unavailable or contraindicated. The standardized protocols outlined in these application notes provide a framework for optimizing efficacy while minimizing complications. Emerging delivery technologies, particularly magnetic nanoparticle-guided systems, offer promising approaches to overcome the fundamental limitations of conventional intravesical therapy by enhancing drug retention and tumor targeting. Further clinical validation of these advanced systems may significantly impact the future management of this challenging disease.

References

Application Note: Decentralized TDM for Epirubicin Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Background & Rationale Standard epirubicin dosing based on Body Surface Area (BSA) results in significant interindividual variability in systemic drug exposure, which can compromise efficacy and increase toxicity risks [1]. Therapeutic Drug Monitoring (TDM) allows for dose personalization but is hindered by logistical challenges, including the need for venous draws, immediate sample processing, and cold-chain transportation [1].

A novel True Dose capillary blood collection kit has been developed to overcome these barriers. This method integrates internal standards (IS) at the point of collection, enabling immediate protein precipitation and analyte stabilization at ambient temperatures for up to 14 days, thereby facilitating decentralized, in-home sampling [1].

Protocol: Capillary Blood Collection & Sample Processing with the True Dose Kit

The following section provides a detailed methodology for using the True Dose system for epirubicin TDM.

Workflow Overview

The diagram below illustrates the streamlined workflow of the True Dose kit compared to traditional venous sampling.

G cluster_venous Traditional Venous Sampling cluster_capillary True Dose Capillary Sampling V1 Venous Blood Draw (EDTA Tube) V2 Transport to Lab & Cold Storage V1->V2 V3 Manual IS Addition V2->V3 V4 Protein Precipitation & Vortexing V3->V4 V5 Centrifugation V4->V5 V6 Transfer Supernatant V5->V6 Analysis LC-MS/MS Analysis V6->Analysis C1 Finger-prick Capillary Blood Collection C2 Direct Collection into Pre-filled True Dose Tube C1->C2 C3 Seal Tube & Shake 30s (Automated IS Release & Stabilization) C2->C3 C3->Analysis Start Patient Sample Collection Start->V1 Start->C1

Materials and Reagents
  • True Dose Sampling Kit: Includes capillary blood collection device and a 1.5-2.0 mL microtube prefilled with 500 µL of organic precipitation solvent (Isopropanol:Methanol, 1:1 with 0.1% formic acid). The tube cap is pre-loaded with a liquid internal standard matrix [1].
  • Internal Standards: Doxorubicin and daunorubicin are used as internal standards for epirubicin quantification [1].
  • LC-MS/MS System: Waters Acquity Premier UPLC coupled with Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent [1].
Step-by-Step Procedure
  • Sample Collection: Perform a finger-prick and collect 20 µL or 50 µL of capillary whole blood directly into the True Dose microtube [1].
  • Sample Activation: Seal the microtube and manually shake for 30 seconds. This activates the release of the internal standard matrix into the solvent, ensuring immediate protein precipitation and analyte stabilization [1].
  • Sample Storage & Transport: Stabilized samples can be stored at ambient temperature for up to 14 days without significant analyte degradation, eliminating the need for a cold chain [1].
  • LC-MS/MS Analysis:
    • Chromatography: Use an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) at 35°C. Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile. Employ a gradient elution at a flow rate of 300 µL/min [1].
    • Mass Spectrometry: Operate in electrospray ionization positive mode (ESI+). Monitor multiple reaction monitoring (MRM) transitions: m/z 544.3 → 397.0 (quantifier) and 544.3 → 379.0 (qualifier) for epirubicin/doxorubicin [1].
  • Quantification: Generate a fresh calibration curve for each run using epirubicin-spiked human blood, with a typical range of 7.8–1000 nM and a Lower Limit of Quantification (LLOQ) of 4.1 nM [1].

Analytical and Clinical Validation Data

Table 1: Analytical Performance of the True Dose Method
Performance Parameter Result Notes
Linearity (R²) ≥ 0.99 Correlation with conventional venous samples [1]
Intra-assay CV% ≤ 11% (from Day 3) Improves over time due to matrix equilibration [1]
Pre/Post-Activation Stability Up to 14 days At ambient temperature [1]
Hematocrit Effect ≤ 17% signal variation Tested across a range of 7-18 g/dL, showing minimal bias [1]
Clinical Agreement ≤ 15% difference Epirubicin/doxorubicin ratio compared to venous samples (n=4 patients) [1]
Scientific Rationale for Epirubicin TDM

The table below summarizes key physiological and molecular factors contributing to the high interindividual variability in epirubicin exposure, justifying the need for TDM.

Table 2: Key Covariates Influencing Epirubicin Exposure
Covariate Impact on Exposure Evidence
Hepatic UGT2B7 Expression Primary driver of variability Reduced expression/activity decreases metabolic clearance [2]
Renal Function (GFR) Significant impact Accounts for ~20-25% of drug elimination [2]
Serum AST Level Strong inverse correlation with clearance More sensitive indicator than bilirubin for dose adjustment [2] [3]
Plasma Albumin & Hematocrit Contributors to variability Included in PBPK models as significant factors [2]
UGT2B7 -161C>T SNP Reduced clearance, increased AUC Pharmacogenetic variant linked to increased toxicity risk [2]

Discussion for Research Implementation

The True Dose system demonstrates significant potential for decentralizing TDM, which could improve access to personalized chemotherapy management. Its key advantages include:

  • Logistical Simplification: Ambient temperature stability removes cold-chain logistics and allows for in-home sampling [1].
  • Analytical Reliability: Integrated internal standards at collection minimize pre-analytical variability and improve accuracy compared to methods like DBS [1].
  • Clinical Feasibility: Preliminary clinical data shows close agreement with venous sampling, though larger validation studies are warranted [1].

The primary considerations for researchers are the ongoing development of the kit (with multiple versions noted in the study) and the initial clinical validation being based on a small patient cohort (n=4) [1].

References

Comprehensive Stability Analysis and Storage Protocols for Epirubicin Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epirubicin Stability

Epirubicin, the 4'-epi-isomer of doxorubicin, is subject to hydrolysis reactions in both acidic and alkaline media, making its stability a critical consideration in clinical settings. Proper storage conditions are essential to maintain its chemical integrity and therapeutic efficacy. This document synthesizes current research to provide evidence-based stability profiles and standardized testing protocols for pharmaceutical researchers and development professionals.

Stability Data Summary

Comprehensive Stability of Epirubicin Under Various Conditions

Table 1: Stability of epirubicin across different concentrations and storage conditions

Formulation Concentration Container Storage Conditions Stability Duration Key Findings
Epirubicin in NaCl 0.9% 1-2 mg/mL Polypropylene syringes 25°C (room temperature) ≥14 days Maximum decrease: 4% [1]
Epirubicin in NaCl 0.9% 1-2 mg/mL Polypropylene syringes 4°C (refrigeration) ≥180 days Maximum decrease: 8% [1]
Epirubicin Accord 2 mg/mL Original vials (punctured) & PP syringes 2-8°C, light protected 96 days Physicochemically stable; impurities within limits [2]
Epirubicin Accord (diluted) 0.1-1.6 mg/mL Polyolefine bags 2-8°C, light protected 84 days Stable in both 0.9% NaCl & 5% glucose [2]
High-concentration for cTACE 8.33 mg/mL Brown polypropylene syringes 72h at 4±2°C + 4h at 22±4°C 76 hours Physically & chemically stable [3]
Intravesical infusion 1 mg/mL Polypropylene syringes 84 days at 8°C + 2h at 25°C + 1h at 37°C 84 days + 3 hours Sequential stability maintained [4]
Multi-Drug Compatibility Stability

Table 2: Stability of epirubicin in combination with other chemotherapeutic agents

Drug Combination Vehicle Concentration Storage Conditions Stability Duration Key Findings
Vindesine + Etoposide + Epirubicin 500 mL 0.9% NaCl or 5% glucose Clinical dosage levels Room temperature (25°C) 48 hours Content change <5%; No significant pH, osmolarity, or microparticle changes [5]
Vindesine + Etoposide + Epirubicin (imported) 500 mL 0.9% NaCl Clinical dosage levels Room temperature (25°C) 48 hours Fewer insoluble microparticles; more suitable pH [5]

Experimental Protocols

Chemical Stability Assessment via HPLC

This protocol is adapted from stability studies conducted by Krämer et al. [2] and Bennis et al. [3] with modifications for standardized application.

3.1.1 Materials and Equipment
  • HPLC System with UV-Vis or DAD detector
  • Analytical Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm)
  • Chemicals: HPLC-grade water, acetonitrile, methanol, formic acid
  • Standards: Epirubicin hydrochloride reference standard
  • Sample Preparation: Appropriate vials, syringes, and filtration units (0.22 μm)
3.1.2 Chromatographic Conditions
  • Mobile Phase: Variable based on detection needs:
    • For general stability: 0.5% formic acid:methanol:acetonitrile (60:25:15, v/v) [5]
    • Alternative: Phosphate buffer (pH 4.0):acetonitrile (70:30, v/v) [3]
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm [5]
  • Column Temperature: Room temperature or 25°C
  • Injection Volume: 10-20 μL
3.1.3 Sample Preparation
  • Standard Solution: Dissolve epirubicin reference standard in mobile phase or methanol to prepare stock solution (e.g., 600 μg/mL). Prepare working standards through serial dilution [5].
  • Test Samples: Withdraw aliquots from stability study samples at predetermined time points. Dilute if necessary to fit within calibration curve range.
  • Filtration: Filter all samples through 0.22 μm membrane filters before injection.
3.1.4 Analysis and Acceptance Criteria
  • System Suitability: Peak area RSD <2% for replicate injections; tailing factor <2.0
  • Calculation: Use peak areas from standard curve to calculate epirubicin concentration in test samples
  • Acceptance Criteria:
    • For concentrate: ±5% of label claim [2]
    • For diluted solutions: ±10% of initial concentration [2]
    • Related substances: Individual unknown impurities <0.2%, total impurities <2.0% [2]
Physical Stability Assessment

This protocol evaluates the physical characteristics of epirubicin formulations throughout storage, based on standardized pharmacopeial methods referenced in multiple studies [2] [3].

3.2.1 Visual Inspection
  • Procedure: Examine samples against white and black backgrounds under standardized laboratory light conditions
  • Parameters: Record color changes, clarity, visible particles, or haze
  • Acceptance Criteria: Solution should remain clear, red, and free from visible particles or precipitate [2] [3]
3.2.2 pH Measurement
  • Equipment: Calibrated pH meter with glass electrode
  • Procedure: Immerse electrode in sample and record pH value after stabilization
  • Acceptance Criteria:
    • For concentrate: pH 2.7-3.3 in original vials; 2.5-3.8 in polypropylene syringes [2]
    • For diluted solutions: Monitor for significant changes from baseline
3.2.3 Particulate Matter Testing
  • Equipment: Light obscuration particle count tester or membrane filtration setup
  • Procedure: For visible particles, inspect according to Ph. Eur. 2.2.1; for subvisible particles, follow Ph. Eur. 2.9.19 [3]
  • Acceptance Criteria: No visible particles; subvisible particles within pharmacopeial limits
Experimental Workflow for Comprehensive Stability Assessment

The following diagram illustrates the complete experimental workflow for epirubicin stability studies:

workflow Start Study Design CP1 Define: • Concentrations • Containers • Temperatures • Time points Start->CP1 Prep Sample Preparation CP2 Aseptic preparation • Vehicle addition • Container filling • Initial testing Prep->CP2 Storage Controlled Storage CP3 Storage conditions: • Refrigeration (2-8°C) • Room temp (25°C) • Light protection Storage->CP3 Testing Time-point Analysis CP4 Physical: • Visual inspection • pH measurement • Particulate matter Chemical: • HPLC analysis • Impurity profile Testing->CP4 Data Data Interpretation CP5 • Stability duration determination • Degradation kinetics • Acceptance criteria evaluation Data->CP5 CP1->Prep CP2->Storage CP3->Testing CP4->Data

HPLC Analysis Methodology for Epirubicin Stability

The following diagram details the specific HPLC methodology for epirubicin stability assessment:

hplc Sample Sample Preparation Standards Standard Solutions: • Stock: 600 µg/mL • Calibration curve • System suitability Sample->Standards Column Column: C18 (250 × 4.6 mm, 5 µm) Mobile Mobile Phase: • 0.5% Formic acid • Methanol • Acetonitrile (60:25:15, v/v) Column->Mobile Detection Detection: UV-Vis at 254 nm Mobile->Detection DataAnalysis Data Analysis Detection->DataAnalysis Criteria Acceptance Criteria: • Concentrate: ±5% label claim • Diluted: ±10% initial • Impurities: <2% total DataAnalysis->Criteria Params Parameters: • Flow: 1.0 mL/min • Temp: 25°C • Inj: 10-20 µL Params->Column Standards->Params

Key Findings and Practical Implications

Concentration and Temperature Dependence

Epirubicin demonstrates concentration-dependent stability, with higher concentrations generally exhibiting longer shelf lives. The degradation follows first-order kinetics, with shelf life defined as the time required for a 10% decrease from initial concentration [1]. Temperature is a critical factor, with refrigerated conditions (2-8°C) significantly extending stability compared to room temperature storage.

Container Compatibility and Light Protection

Polypropylene syringes and polyolefine bags demonstrate excellent compatibility with epirubicin solutions across concentration ranges. While early studies recommended light protection [1], recent evidence suggests that epirubicin solutions (2 mg/mL) require no special light protection during storage [1] [2]. This simplification has practical significance for clinical workflow efficiency.

Multi-drug Compatibility

Epirubicin demonstrates excellent compatibility in complex regimens such as EPOCH, with studies confirming stability for 48 hours at room temperature when combined with vindesine and etoposide in 0.9% sodium chloride or 5% glucose [5]. The choice of diluent may impact particulate formation, with normal saline demonstrating advantages for imported epirubicin formulations [5].

Regulatory and Practical Considerations

Beyond-Use Date Recommendations

Based on the synthesized data, the following beyond-use dates are supported:

  • Concentrated solutions (2 mg/mL): 96 days refrigerated in original vials or polypropylene syringes [2]
  • Diluted solutions (0.1-1.6 mg/mL): 84 days refrigerated in polyolefine bags [2]
  • High-concentration solutions (8.33 mg/mL): 72 hours refrigerated plus 4 hours at room temperature [3]
  • Multi-drug combinations: 48 hours at room temperature [5]
Quality Control Documentation

Comprehensive stability documentation should include:

  • Batch records with precise preparation parameters
  • Regular monitoring of storage unit temperatures
  • Visual inspection documentation at each handling event
  • HPLC validation records including system suitability tests
  • Deviation logs for any out-of-specification observations

Conclusion

The stability profile of epirubicin has been extensively characterized across diverse clinical scenarios. The provided protocols enable researchers to validate stability under specific local conditions, ensuring patient safety and therapeutic efficacy. The extended stability data presented supports more efficient medication preparation workflows and cost-effective utilization of this essential chemotherapeutic agent.

References

Comprehensive Application Notes and Protocols: Epirubicin-Cimetidine Drug Interaction in Breast Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Clinical Significance

The drug interaction between epirubicin and cimetidine represents a clinically significant pharmacokinetic alteration that can substantially impact chemotherapy safety and efficacy profiles. This interaction was identified in a clinical trial involving patients with advanced breast cancer where concomitant cimetidine administration resulted in a pronounced increase in systemic exposure to both epirubicin and its active metabolite epirubicinol [1]. Recent evidence indicates this interaction remains highly relevant in contemporary oncology practice, particularly in elderly breast cancer patients experiencing polypharmacy, where cimetidine is still prescribed for gastrointestinal symptom management during chemotherapy [2] [3]. The epirubicin-cimetidine interaction exemplifies the broader challenge of drug-drug interactions in cancer therapy, especially concerning chemotherapeutic agents with narrow therapeutic indices where modest changes in pharmacokinetics can significantly alter toxicity profiles.

Understanding this interaction is paramount for researchers studying anthracycline pharmacokinetics, clinical oncologists managing breast cancer patients with comorbid gastrointestinal conditions, and pharmaceutical scientists developing predictive interaction models for chemotherapeutic agents. The mechanistic basis of this interaction involves complex interplay between metabolic enzymes and drug transporters, providing a compelling case study for investigating pharmacokinetic interactions in cancer chemotherapy [4] [5].

Quantitative Data Summary

Table 1: Pharmacokinetic Changes Following Cimetidine Coadministration with Epirubicin

Parameter Epirubicin Change (%) Epirubicinol (Active Metabolite) Change (%) 7-deoxy-doxorubicinol aglycone Change (%) Statistical Significance
AUC +50% (95% CI: -18 to 193) +41% (95% CI: 1 to 92) +357% (95% CI: 17 to 719) P < 0.05 for epirubicinol
Plasma Clearance Reduced by ≈39% [3] Not reported Not reported Not specified
Clinical Toxicity Correlation Doubling of febrile neutropenia episodes [3] Not reported Not reported Not specified

The pharmacokinetic data demonstrate substantial increases in systemic exposure to epirubicin and its metabolites when cimetidine is coadministered. The area under the curve (AUC) values for epirubicin and its metabolites were significantly elevated, with the most dramatic increase observed in the 7-deoxy-doxorubicinol aglycone metabolite [1]. This metabolite pattern suggests complex metabolic interference beyond simple cytochrome P450 inhibition. The increased exposure to the active metabolite epirubicinol is particularly clinically relevant as it contributes to both antitumor efficacy and systemic toxicity.

Recent analyses of polypharmacy in elderly breast cancer patients confirm these findings, reporting approximately 39% increased epirubicin exposure with cimetidine coadministration, which translates to doubled rates of febrile neutropenia in clinical practice [3]. This enhanced toxicity profile underscores the importance of recognizing this interaction in vulnerable patient populations, particularly those already at increased risk for chemotherapy complications due to age-related physiological changes and complex medication regimens.

Mechanism of Interaction

The interaction between epirubicin and cimetidine operates through multiple pharmacological mechanisms:

  • Cytochrome P450 Inhibition: Cimetidine demonstrates broad inhibition of hepatic cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C9 isoforms [4] [5]. Epirubicin undergoes extensive hepatic metabolism primarily via CYP3A4-mediated pathways, and cimetidine-induced inhibition of these enzymes reduces metabolic clearance, resulting in increased systemic exposure.

  • Altered Metabolite Profile: The observed 357% increase in 7-deoxy-doxorubicinol aglycone AUC suggests cimetidine interferes with specific metabolic pathways of epirubicin, potentially redirecting metabolism toward alternative pathways [1]. This disproportionate increase in a minor metabolite indicates complex enzymatic interference beyond simple competitive inhibition.

  • Potential Transporter Effects: While not explicitly demonstrated in the available studies, cimetidine may inhibit hepatic transporters involved in epirubicin elimination, including organic cation transporters (OCTs) and P-glycoprotein [5]. Additional research is needed to fully characterize transporter-based contributions to this interaction.

  • Non-CYP Mechanisms: The original study noted that changes in epirubicin exposure were not fully explained by reduced cytochrome P450 activity alone, as evidenced by the metabolite pattern and lack of correlation with changes in liver blood flow [1]. This suggests additional mechanisms may contribute to this interaction.

Experimental Protocols

Clinical Pharmacokinetic Study Design

Objective: To evaluate the effect of cimetidine on the pharmacokinetics of epirubicin in patients with advanced breast cancer.

Patient Population:

  • Eight patients with advanced breast cancer
  • Adequate hematological, hepatic, and renal function
  • No prior anthracycline therapy exceeding maximum cumulative doses

Study Design:

  • Randomized crossover design with two treatment phases
  • Washout period of at least 3 weeks between phases
  • Epirubicin administered at 100 mg/m² intravenously every 3 weeks
  • Cimetidine coadministration: 400 mg twice daily for 7 days starting 5 days before chemotherapy

Sample Collection:

  • Blood samples collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-epirubicin infusion
  • Plasma separation via centrifugation at 3000 × g for 15 minutes at 4°C
  • Storage at -80°C until analysis

Analytical Methods:

  • High-performance liquid chromatography (HPLC) with fluorescence detection for epirubicin and metabolite quantification
  • Solid-phase extraction for sample preparation
  • Idocyanine green clearance assessment for liver blood flow measurement

Pharmacokinetic Analysis:

  • Non-compartmental analysis using validated software (e.g., WinNonlin)
  • Primary endpoints: AUC, C~max~, t~1/2~, clearance
  • Statistical analysis: Paired t-tests or Wilcoxon signed-rank tests for paired comparisons
In Vitro Metabolic Inhibition Assay

Objective: To characterize the inhibitory effect of cimetidine on epirubicin metabolism in human liver microsomes.

Materials:

  • Human liver microsomes (pooled from ≥50 donors)
  • Epirubicin hydrochloride (reference standard)
  • Cimetidine (reference standard)
  • NADPH regenerating system
  • HPLC-MS/MS system for analysis

Incubation Conditions:

  • Incubation volume: 200 μL
  • Epirubicin concentration: 1-100 μM (covering therapeutic range)
  • Cimetidine concentration: 0-500 μM (including therapeutic concentrations)
  • Pre-incubation: 5 minutes at 37°C
  • Reaction initiation: NADPH regenerating system
  • Termination: 200 μL ice-cold acetonitrile at predetermined timepoints

Analysis:

  • Quantification of epirubicin and metabolites via LC-MS/MS
  • Determination of IC~50~ values for cimetidine against epirubicin metabolism
  • Enzyme kinetic parameters (K~m~, V~max~) determination

Visualization of Pathways and Workflows

Metabolic Pathway and Interaction Mechanism

Epirubicin Epirubicin CYP3A4 CYP3A4 Epirubicin->CYP3A4 metabolism Cimetidine Cimetidine Cimetidine->CYP3A4 competitive inhibition Epirubicinol Epirubicinol CYP3A4->Epirubicinol primary pathway OtherMetabolites OtherMetabolites CYP3A4->OtherMetabolites alternative pathways AntitumorEffect AntitumorEffect Epirubicinol->AntitumorEffect SystemicToxicity SystemicToxicity Epirubicinol->SystemicToxicity

Diagram 1: Metabolic pathway of epirubicin and inhibition by cimetidine. Cimetidine competitively inhibits CYP3A4-mediated metabolism of epirubicin, leading to increased levels of both parent drug and active metabolites, enhancing both antitumor effects and systemic toxicity.

Clinical Study Design and Outcomes

cluster_TreatmentA Treatment Phase A cluster_TreatmentB Treatment Phase B PatientScreening PatientScreening Randomization Randomization PatientScreening->Randomization TreatmentA TreatmentA Randomization->TreatmentA n=8 crossover Washout Washout TreatmentA->Washout 3-week period TreatmentB TreatmentB PKAnalysis PKAnalysis TreatmentB->PKAnalysis Washout->TreatmentB Outcomes Outcomes PKAnalysis->Outcomes A1 Epirubicin 100 mg/m² IV A2 Cimetidine 400 mg BD B1 Epirubicin 100 mg/m² IV B2 No Cimetidine subcluster_PK subcluster_PK PK1 Blood Sampling PK2 HPLC Analysis PK3 Non-compartmental PK subcluster_Outcomes subcluster_Outcomes O1 AUC Increase: 50% O2 Clearance Decrease: 39% O3 Toxicity Increase

Diagram 2: Clinical study workflow and key outcomes. The crossover design allows each patient to serve as their own control, enhancing statistical power despite small sample size. Primary outcomes include significant increases in AUC and decreased clearance of epirubicin with cimetidine coadministration.

Clinical Implications and Risk Mitigation

The documented interaction between epirubicin and cimetidine carries significant clinical implications that warrant careful medication management in oncology practice:

  • Toxicity Concerns: The increased systemic exposure to epirubicin and its active metabolites elevates the risk of dose-dependent toxicities, including myelosuppression, mucositis, and cardiotoxicity [1] [6]. This is particularly concerning in elderly patients who may have diminished reserve capacity to withstand chemotherapy toxicity.

  • Polypharmacy Considerations: In elderly breast cancer populations, where polypharmacy (defined as ≥5 concurrent medications) is prevalent, this interaction exemplifies the broader challenge of managing multiple drug interactions in complex medication regimens [2] [3]. Prospective geriatric-oncology cohorts reveal a median of eleven concomitant drugs, with clinically relevant potential drug-drug interactions present in up to 75% of patients.

  • Risk Mitigation Strategies:

    • Alternative H2 Antagonists: Consider substituting cimetidine with alternative H2 receptor antagonists (e.g., famotidine, ranitidine) that demonstrate less potent cytochrome P450 inhibition [4] [5].
    • Therapeutic Drug Monitoring: Implement enhanced monitoring of epirubicin toxicities, including complete blood counts, cardiac function assessment, and mucositis evaluation.
    • Dose Adjustment: Consider empirical dose reduction of epirubicin when cimetidine coadministration is unavoidable, particularly in vulnerable patient populations.
    • Medication Reconciliation: Conduct comprehensive medication reviews before initiating epirubicin-based chemotherapy to identify potential interactions [3].

The official prescribing information for epirubicin explicitly recommends discontinuing cimetidine during treatment with this compound, underscoring the clinical importance of this interaction [6].

References

Comprehensive Application Notes and Protocols for FEC and FAC in Breast Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anthracycline-Based Combination Therapies

FEC and FAC are cornerstone chemotherapeutic regimens for the treatment of advanced breast cancer, with FEC also being used in the adjuvant setting for node-positive disease. These combinations integrate the cytotoxic effects of an anthracycline (epirubicin or doxorubicin) with antimetabolite (5-fluorouracil) and alkylating agent (cyclophosphamide) classes to achieve synergistic tumor cell kill. FEC (5-Fluorouracil, Epirubicin, Cyclophosphamide) and FAC (5-Fluorouracil, Doxorubicin, Cyclophosphamide) represent parallel regimens where the primary distinction lies in the choice of anthracycline. Epirubicin, a semisynthetic stereoisomer of doxorubicin, was developed to achieve a comparable antitumor efficacy while offering an improved safety profile, particularly concerning cardiotoxicity and hematological toxicity [1].

The rationale for these combinations is grounded in the distinct yet complementary mechanisms of action of each component, which collectively inhibit DNA synthesis, cause DNA damage, and disrupt cellular replication processes across multiple cell cycle phases. The following sections provide a detailed breakdown of the clinical efficacy, safety profiles, practical administration protocols, and relevant experimental models for these critical cancer therapeutics.

Clinical Efficacy and Safety Data

Summary of Key Clinical Trial Findings
Trial Feature Italian Multicentre Trial [2] French Epirubicin Study Group [3]
Patient Numbers FEC: 222; FAC: 221 FEC: 117; FAC: 113

| Dosing Schedule | 5-FU: 500 mg/m² IV days 1 & 8; Epirubicin/Doxorubicin: 50 mg/m² IV day 1; Cyclophosphamide: 500 mg/m² IV day 1; Cycles every 21 days. | 5-FU: 500 mg/m² IV; Epirubicin/Doxorubicin: 50 mg/m² IV; Cyclophosphamide: 500 mg/m² IV; Cycles every 21 days. | | Overall Response Rate (CR+PR) | FEC: 53.6%; FAC: 56.5% (Not Significant) | FEC: 50.4%; FAC: 52.0% (Not Significant) | | Median Survival | FEC: 591 days; FAC: 613 days (Not Significant) | FEC: 15.0 months; FAC: 18.2 months (Not Significant) | | Key Toxicity Advantages for FEC | Significantly less leukopenia, anemia, nausea, and vomiting. Only 1 case of CHF vs. 4 in FAC arm. [2] | Significantly less neutropenia, nausea/vomiting, and complete alopecia. No CHF cases vs. 3 in FAC arm. [3] |

Abbreviations: CR: Complete Response; PR: Partial Response; CHF: Congestive Heart Failure.

A smaller study confirmed the activity of the FEC regimen, reporting a partial remission rate of 43.5% in 30 patients with advanced breast cancer, though no complete remissions were observed [4]. The primary side effects were alopecia, leukopenia, and nausea/vomiting. Furthermore, evidence suggests a lack of complete cross-resistance between the anthracyclines; a study treating patients who failed prior FEC therapy with FAC yielded a partial response in 5 out of 19 patients, indicating that doxorubicin can retain activity in some epirubicin-resistant tumors [5].

Detailed Drug Administration Protocol

FEC/FAC Regimen Dosing and Schedule

This protocol is adapted from the large phase III clinical trials [2] [3].

  • Cycle Length: 21 days (3 weeks).
  • Treatment Duration: Until disease progression or until cumulative dose limits for anthracyclines are reached (e.g., Epirubicin: 700-900 mg/m²; Doxorubicin: 550 mg/m²). Dose adjustments are based on nadir blood counts and toxicity.
Table 2: Drug Dosing and Administration Sequence
Drug Dose Route Day of Administration Vehicle & Infusion Time
Epirubicin (for FEC) 50 mg/m² Intravenous (IV) Day 1 Dilute in 50-250 mL of 0.9% NaCl or D5W; infuse over 15-30 minutes.
OR Doxorubicin (for FAC) 50 mg/m² Intravenous (IV) Day 1 Dilute in 50-250 mL of 0.9% NaCl or D5W; infuse over 15-30 minutes.
Cyclophosphamide 500 mg/m² Intravenous (IV) Day 1 Dilute in 250-500 mL of 0.9% NaCl; infuse over 30-60 minutes.
5-Fluorouracil (5-FU) 500 mg/m² Intravenous (IV) Day 1 Can be administered as a slow IV push (5-10 minutes) or short IV infusion.

Pre-medication: Administer antiemetic prophylaxis (e.g., 5-HT3 receptor antagonist with dexamethasone) before treatment to minimize nausea and vomiting.

Dose Modification Guidelines
  • Hematological Toxicity: For Grade 4 neutropenia (ANC < 0.5 x 10⁹/L) or thrombocytopenia (platelets < 25 x 10⁹/L), consider a dose reduction of 25% for all drugs in subsequent cycles. Administer Granulocyte Colony-Stimulating Factor (G-CSF) as per institutional guidelines for secondary prophylaxis.
  • Renal/Hepatic Impairment: No standard guidelines were provided in the search results, but clinical practice requires dose adjustment based on institutional protocols for liver dysfunction (for anthracyclines and cyclophosphamide) and renal dysfunction (for cyclophosphamide and 5-FU).
  • Cardiotoxicity: Monitor left ventricular ejection fraction (LVEF) regularly. Discontinue anthracycline if signs of clinical heart failure occur or if LVEF declines significantly from baseline.

Experimental Models and Mechanistic Insights

Preclinical Model of FEC (CEF) Skeletal Toxicity

A study investigated the side effects of CEF (analogous to FEC) on bone and bone marrow in a mature female rat model [6].

  • Experimental Protocol:

    • Animals: Mature female rats.
    • Drug Formulation: Cyclophosphamide (10 mg/kg), Epirubicin (2.5 mg/kg), 5-Fluorouracil (10 mg/kg).
    • Administration: Weekly intravenous injections, simulating six cycles of clinical therapy.
    • Analysis: After six cycles, analyze trabecular bone volume via histomorphometry, measure serum bone formation marker Alkaline Phosphatase (ALP), perform osteoclast density and area analysis, and assess bone marrow cellularity and adipose tissue volume.
  • Key Findings: The CEF regimen caused significant trabecular bone loss, reduced serum ALP (indicating suppressed bone formation), and increased osteoclast activity. It also induced severe bone marrow cell depletion and a concomitant increase in marrow adiposity [6]. This model is crucial for studying chemotherapy-induced bone disease and testing protective interventions.

Synergistic Combination with Metformin

A study explored the mechanism by which the antidiabetic drug metformin synergizes with FEC chemotherapy, particularly in Breast Cancer Stem Cells (CSCs) [7].

  • Experimental Workflow:

    • Cell Culture: Use parental breast cancer cell lines and enriched breast CSCs.
    • Treatment Groups: Include control, metformin alone, FEC alone, and FEC + metformin.
    • Metformin Dose: Use clinically relevant concentrations (e.g., 1-10 mM).
    • Assessment: Perform cell viability assays (CCK-8), analyze apoptosis (flow cytometry), measure intracellular ATP levels, and evaluate DNA damage (comet assay).
  • Key Findings: Metformin synergized with FEC in an AMPK-independent manner in CSCs. It impaired intracellular ATP production, creating an energy crisis that hampered the ability of CSCs to repair FEC-induced DNA damage. This synergy was abrogated by the addition of extracellular ATP, confirming the energy-deprivation mechanism [7].

The following diagram illustrates the experimental workflow and the proposed mechanism of action for this combination:

G Start Start Experiment CellPrep Prepare Breast Cancer Cells & CSCs Start->CellPrep TreatmentGroups Assign Treatment Groups: Control, Metformin, FEC, FEC+Metformin CellPrep->TreatmentGroups Assays Perform Functional Assays: Viability, Apoptosis, ATP levels, DNA Damage TreatmentGroups->Assays MechMetformin Mechanism of Metformin: Impairs ATP Production Assays->MechMetformin MechFEC Mechanism of FEC: Induces DNA Damage Assays->MechFEC Synergy Synergistic Effect: Energy crisis hampers DNA damage repair in CSCs MechMetformin->Synergy Leads to MechFEC->Synergy Requires energy to repair Result Enhanced Cancer Cell Death Synergy->Result

Epirubicin with Radioactive Iodine-125 Seeds in HCC

While not in breast cancer, a study on Hepatocellular Carcinoma (HCC) revealed a mechanism by which Epirubicin enhances the anti-cancer effects of radioactive I-125 seed implantation [8].

  • Experimental Protocol (In Vitro/In Vivo):

    • Models: Create in vitro and in vivo (nude mouse xenograft) models of I-125 irradiation on HCC cells (SMMC7721, HepG2).
    • EPI Sensitization: Determine the radiosensitizing concentration of EPI using CCK-8 cytotoxicity assay (typically ~10% of IC₅₀).
    • Genetic Manipulation: Knock down STAT1 in HCC cells using lentiviral STAT1-RNAi.
    • Assessment: Evaluate apoptosis, proliferation, migration, invasion, and protein expression via iTRAQ labeling and western blot.
  • Key Findings: The radiosensitizing concentration of EPI promoted I-125-induced apoptosis and anti-proliferation. This effect was mediated through the downregulation of the JAK/STAT1 signaling pathway. STAT1 downregulation compromised the anti-cancer effects, confirming its role as a key pathway [8]. The relationship between these components is summarized below:

G I125 Iodine-125 Seed Irradiation JAK_STAT1 JAK/STAT1 Signaling Pathway I125->JAK_STAT1 Upregulates EPI Epirubicin (Sensitizing Dose) EPI->JAK_STAT1 Downregulates AntiCancer Enhanced Anti-Cancer Effects: Apoptosis, Anti-proliferation Inhibition of Migration/Invasion JAK_STAT1->AntiCancer Modulates

References

managing epirubicin extravasation tissue necrosis

Author: Smolecule Technical Support Team. Date: February 2026

Immediate Management and Antidote Protocol

The cornerstone of managing epirubicin extravasation is rapid action to limit tissue damage. The following workflow outlines the critical first steps based on current guidelines.

Start Suspected Epirubicin Extravasation Stop 1. STOP Infusion Start->Stop Aspirate 2. ASPIRATE Drug Attempt to withdraw fluid via catheter Stop->Aspirate Antidote 3. ADMINISTER Antidote Dexrazoxane IV within 6 hours Aspirate->Antidote Compress 4. APPLY Cold Compress Vasoconstrict to limit spread Antidote->Compress Refer 5. REFER to Surgery For high-risk cases or central line extravasation Compress->Refer

For the antidote Dexrazoxane, specific dosing and administration details are critical [1]:

  • Dosing Regimen:
    • Day 1: 1000 mg/m² (maximum 2000 mg)
    • Day 2: 1000 mg/m² (maximum 2000 mg)
    • Day 3: 500 mg/m² (maximum 1000 mg)
  • Infusion: Administer each dose over 1-2 hours intravenously in a large vein remote from the extravasation site (e.g., the opposite extremity).
  • Timing: The first dose must be given as soon as possible and within 6 hours of the extravasation event.

Surgical Management of Established Necrosis

In cases of delayed presentation where tissue necrosis has already occurred, aggressive surgical management is required. The following table summarizes interventions and outcomes from recent case series.

Surgical Procedure Indication / Context Reported Outcome
Radical Debridement & Pedicled Groin Flap [2] Necrosis on dorsum of hand; delayed presentation (2-6 weeks). Good wound healing; preserved hand function; allowed return to cancer treatment in 3-4 weeks.
Radical Debridement & Free Flap (e.g., SCIP, Lateral Arm) [2] Larger defects on hand; desire to avoid donor site incisions/grafts on the injured limb. Straightforward reconstruction; primary closure of donor site; good contour and function.
Radical Debridement & Radial Forearm Flap [3] Substantial tissue damage on dorsum of hand with exposed tendons. Successful wound coverage; good range of movement; avoided functional loss.
Surgical Debridement & Human Acellular Dermal Matrix (ADM) [4] Necrotic ulcer on chest/breast from port-a-cath extravasation. Successful wound closure; preservation of the breast; effective healing.

The decision-making process for surgical intervention is outlined below.

A Delayed Presentation (Skin Necrosis/Ulcer) B Radical Surgical Debridement Remove all non-viable tissue until normal, bleeding edge is reached A->B C Assess Tissue Defect B->C D Flap Coverage Required? (Exposed tendons, bones, or joints) C->D E1 Yes: Flap Coverage Regional (e.g., Pedicled Groin) or Free Flap (e.g., SCIP, Lateral Arm) D->E1 Defect over critical structures E2 No: Alternative Closure Human Acellular Dermal Matrix (ADM) or Skin Graft D->E2 No exposed critical structures

Key Considerations for Researchers and Protocols

  • High-Risk Populations: Be vigilant with patients having a high BMI, fragile veins, or conditions that impair communication of pain, as they are at increased risk for severe injury [4] [3].
  • Site Selection is Critical: For peripheral administration, avoid areas with limited soft tissue, such as the dorsum of the hand, wrist, or areas near joints. The forearm is preferred [3].
  • Use of Advanced Imaging: MRI can be a valuable tool for planning management in complex cases, as it can identify the extent of tissue damage, vascular compromise, and differentiate between edema and abscess [4].

References

Epirubicin-Induced Myelosuppression: Key Concepts & Clinical Management

Author: Smolecule Technical Support Team. Date: February 2026

Definition & Pathogenesis Chemotherapy-induced neutropenia (CIN) is a common dose-limiting toxicity of myelosuppressive chemotherapy like epirubicin. It is defined as a decreased absolute neutrophil count (ANC) of less than 2,000 cells/mm³ [1]. The pathogenesis involves the targeting of rapidly dividing myeloid progenitor cells in the bone marrow, leading to a reduced output of mature neutrophils and other blood components [2].

Clinical Impact and a Research Paradox Myelosuppression significantly impacts patient quality of life, increasing the risk of infection (from neutropenia), debilitating fatigue (from anemia), and bleeding (from thrombocytopenia) [2]. It is a major cause of chemotherapy dose reductions, delays, and discontinuations, which can compromise treatment efficacy [3].

A notable research paradox is that the occurrence and timing of CIN may also serve as a pharmacodynamic biomarker. Several studies have associated early-onset CIN (EOCIN) with improved survival outcomes in various cancers, including breast, gastric, and lung cancer, suggesting it may be a marker for adequate chemotherapy dosing and individual susceptibility [1].

Risk Stratification & Dose Adjustment Guidelines

Risk Factors for Febrile Neutropenia (FN) Evaluation of FN risk should be performed before initial chemotherapy. Patient-related factors that increase risk include [1]:

Risk Factor Category Specific Factors
Demographic Older age (≥ 65 years), Female sex, Asian race
Disease Status Advanced disease/metastasis, Poor nutritional status
Clinical Status Poor performance status (ECOG ≥ 2), Presence of comorbidities (≥ 1), Low baseline blood counts (ANC < 1500/mm³, Hemoglobin <12 g/dL), Low serum albumin (≤ 3.5 g/dL)
Treatment History Prior chemotherapy or radiotherapy, Prior episode of FN, No planned prophylactic G-CSF use

Recommended Dose Adjustments Dose modifications for epirubicin are primarily based on hematologic and non-hematologic toxicities. The following table summarizes standard adjustments [4]:

Parameter for Adjustment Adjustment Guideline

| Hepatic Impairment | • Bilirubin 1.2-3 mg/dL or AST 2-4 x ULN: Administer 50% of recommended dose. • Bilirubin > 3 mg/dL or AST > 4 x ULN: Administer 25% of recommended dose. • Severe Hepatic Impairment: Do not administer. | | Hematologic Toxicity (within a cycle) | For nadir platelet counts < 50,000/mm³, ANC < 250/mm³, neutropenic fever, or Grade 3/4 non-hematologic toxicity: • Reduce the Day 1 dose in subsequent cycles to 75% of the current cycle's Day 1 dose. | | Bone Marrow Dysfunction | Use a lower starting dose (75–90 mg/m²) for heavily pretreated patients, those with pre-existing marrow depression, or neoplastic marrow infiltration. | | Dosing Schedule (Day 1 & Day 8) | If Day 8 platelet counts are 75,000–100,000/mm³ and ANC is 1000–1499/mm³, give 75% of Day 1 dose. Omit the dose if platelet counts are < 75,000/mm³, ANC < 1000/mm³, or with Grade 3/4 non-hematologic toxicity. |

Prophylaxis and Management Strategies

Granulocyte Colony-Stimulating Factors (G-CSFs) G-CSFs are a cornerstone of managing CIN. They are recommended for primary prophylaxis when the risk of FN is 20% or higher [1] [5]. They work by stimulating the bone marrow to produce neutrophils more quickly.

  • Short-acting G-CSFs (e.g., filgrastim) require daily injections [5].
  • Long-acting G-CSFs (e.g., pegfilgrastim, lipegfilgrastim) allow for a single injection per chemotherapy cycle, improving patient convenience [5].
  • Novel Agents: Newer long-acting agents like balugrastim (a fusion protein of G-CSF and human serum albumin) have been developed. It has a half-life of approximately 19 days and has shown non-inferiority to pegfilgrastim in reducing the duration of severe neutropenia [5].

Novel Cytoprotective Agents An emerging strategy is the use of agents to protect bone marrow cells from chemotherapy damage.

  • Trilaciclib is an FDA-approved drug for small cell lung cancer that is a CDK4/6 inhibitor. It induces a transient G1 arrest in hematopoietic stem cells, shielding them from the cytotoxic effects of chemotherapy and reducing the incidence and duration of myelosuppression [2].

Experimental Considerations for Research

Calculating Relative Dose Intensity (RDI) In clinical research, maintaining chemotherapy dose intensity is critical. RDI is calculated as follows [3]: RDI = (Delivered Dose Intensity / Planned Dose Intensity) × 100% An RDI of ≥85% is often used as a threshold in studies, as lower values have been associated with reduced efficacy, such as lower pathological complete response rates in breast cancer [3].

Key Hematologic Monitoring Parameters Consistent monitoring is essential in both clinical and research settings. Key parameters include:

  • Absolute Neutrophil Count (ANC): Critical for defining CIN and FN.
  • Febrile Neutropenia Definition: A single oral temperature of ≥38.3°C or ≥38.0°C sustained for over 1 hour, with an ANC < 500 cells/mm³ [1].
  • Grading Neutropenia: Use the National Cancer Institute Common Terminology Criteria for Adverse Events. Key grades are Grade 3 (ANC 500–1000 cells/mm³) and Grade 4 (ANC < 500 cells/mm³) [1].

This workflow outlines the clinical decision-making and management process for a patient on an epirubicin-containing regimen.

G start Patient on Epirubicin Therapy assess_risk Assess FN Risk (Regimen & Patient Factors) start->assess_risk high_risk High FN Risk (>20%) assess_risk->high_risk  Pre-Cycle 1 low_risk Low/Intermediate FN Risk assess_risk->low_risk  Pre-Cycle 1 gcsf_prophylaxis Initiate Primary G-CSF Prophylaxis high_risk->gcsf_prophylaxis monitor Monitor Blood Counts (Pre-each Cycle, as needed) low_risk->monitor gcsf_prophylaxis->monitor neutropenia CIN/Neutropenia Detected monitor->neutropenia  Each Cycle manage Manage Event: - Therapeutic G-CSF - Dose Delay/Adjust - Infection Workup neutropenia->manage Yes continue Continue/Adjust Treatment Plan neutropenia->continue No secondary_prophylaxis Initiate Secondary Prophylaxis with G-CSF for subsequent cycles manage->secondary_prophylaxis secondary_prophylaxis->continue

Frequently Asked Questions (FAQs) for Researchers

1. What is the mechanistic relationship between epirubicin and severe neutropenia? Epirubicin is an anthracycline that causes DNA intercalation and topoisomerase II inhibition, leading to apoptotic cell death. Its cytotoxicity is not selective for tumor cells; it also targets all rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow. This suppression of myelopoiesis results in a nadir in neutrophil counts typically 7-14 days after administration [1] [2].

2. Are there any predictive biomarkers for epirubicin-induced neutropenia? While not yet routine in clinical practice, several genetic biomarkers are under investigation. These include:

  • HMMR gene SNPs: Predict CIN in breast cancer patients undergoing FEC chemotherapy [1].
  • DPYD variants (*6, *2A): Associated with time to neutropenia in colorectal cancer patients on FOLFOX4/XELOX [1].
  • SLCO1B1 and UGT1A1 variants: Predict irinotecan-induced neutropenia, illustrating the principle of pharmacogenetic testing for CIN risk [1].

3. How is the clinical efficacy of a G-CSF (like balugrastim) measured in trials? The primary efficacy endpoint in pivotal G-CSF trials is typically the duration of severe neutropenia (DSN) in Cycle 1, defined as the number of consecutive days with ANC < 500 cells/mm³. Secondary endpoints often include the depth of ANC nadir and the incidence of febrile neutropenia [5].

References

reducing epirubicin cardiotoxicity dexrazoxane protocols

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Dexrazoxane for Reducing Epirubicin Cardiotoxicity

1. What is the clinical evidence supporting dexrazoxane for cardioprotection with epirubicin? A pivotal multicenter randomized controlled trial demonstrated that dexrazoxane significantly reduces the risk of epirubicin-induced cardiotoxicity [1]. The key findings are summarized in the table below.

Table 1: Key Outcomes from a Clinical Trial of Dexrazoxane with Epirubicin [1]

Parameter Control Arm (No Dexrazoxane) Dexrazoxane Arm Effect
Incidence of Cardiotoxicity 23.1% (18/78 patients) 7.3% (6/82 patients) Significant reduction
Cumulative Probability of Cardiotoxicity -- -- P=0.006
Odds Ratio -- 0.29 95% CL, 0.09 to 0.78
Non-Cardiac Toxicity & Antitumor Efficacy -- -- No significant difference

2. What is the standard administration protocol for dexrazoxane with epirubicin? The established protocol involves a fixed dose ratio and specific timing to ensure efficacy [1] [2] [3].

Table 2: Standard Dexrazoxane Administration Protocol for Epirubicin Chemotherapy

Protocol Element Specification Additional Notes
Dose Ratio 10:1 (dexrazoxane : epirubicin) e.g., 500 mg/m² dexrazoxane to 50 mg/m² epirubicin [1] [2]
Infusion Method Intravenous (IV) infusion Not recommended as an IV push [2]
Infusion Duration ~15 minutes for dexrazoxane [2] --
Timing Dexrazoxane is given 30 minutes before epirubicin [2] [3] Epirubicin should be administered within 30 minutes after dexrazoxane infusion is complete [2]
Diluent Lactated Ringer's solution [2] --

3. Are there special dosing considerations for patients with renal impairment? Yes, the dexrazoxane dose must be reduced in patients with moderate to severe renal impairment [2].

Table 3: Dexrazoxane Dosing Adjustment in Renal Impairment

Renal Function (Creatinine Clearance) Adjusted Dexrazoxane:Epirubicin Ratio Example Dose
CrCL < 40 mL/min 5:1 250 mg/m² dexrazoxane to 50 mg/m² epirubicin [2]

4. What is the mechanism by which dexrazoxane protects the heart? Dexrazoxane is a potent iron chelator. The primary mechanism involves reducing the formation of reactive oxygen species (ROS), which are key drivers of anthracycline-induced cardiotoxicity [4] [2] [5]. The following diagram illustrates the protective pathway.

G Epirubicin Epirubicin ROS Formation ROS Formation Epirubicin->ROS Formation  Promotes Iron Iron Iron->ROS Formation  Catalyzes Chelated Complex Chelated Complex Iron->Chelated Complex  Sequesters Cardiac Cell Damage Cardiac Cell Damage ROS Formation->Cardiac Cell Damage Dexrazoxane Dexrazoxane Dexrazoxane->Chelated Complex  Binds Chelated Complex->ROS Formation  Inhibits

An alternative, more detailed mechanism has also been proposed. Research indicates that anthracyclines cause cardiotoxicity by poisoning Topoisomerase 2β (Top2β) in cardiomyocytes, leading to mitochondrial dysfunction and cell death. Dexrazoxane also inhibits Top2β, which may prevent the formation of this toxic complex [5].

G Epirubicin Epirubicin Toxic DNA Complex Toxic DNA Complex Epirubicin->Toxic DNA Complex  Binds & Forms Topoisomerase 2β\n(Top2β) Topoisomerase 2β (Top2β) Topoisomerase 2β\n(Top2β)->Toxic DNA Complex Mitochondrial Dysfunction Mitochondrial Dysfunction Toxic DNA Complex->Mitochondrial Dysfunction Cardiomyocyte Death Cardiomyocyte Death Mitochondrial Dysfunction->Cardiomyocyte Death Dexrazoxane Dexrazoxane Dexrazoxane->Toxic DNA Complex  Inhibits Formation

5. What are the primary safety concerns and monitoring requirements for dexrazoxane? The main considerations are myelosuppression and the need for cardiac monitoring [2] [3].

  • Myelosuppression: The most common side effect is dose-limiting bone marrow suppression (e.g., neutropenia, thrombocytopenia). It can be challenging to distinguish this toxicity from that caused by the anthracycline chemotherapy itself [2].
  • Secondary Malignancies: A concern was raised about a potential increased risk of secondary acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), particularly in pediatric patients. However, subsequent evaluations have led regulatory bodies to lift previous contraindications, and it remains an approved cardioprotectant [6].
  • Essential Monitoring:
    • Cardiac Function: Left Ventricular Ejection Fraction (LVEF) should be assessed before and during therapy [2] [3].
    • Hematology: Complete blood counts should be monitored regularly to check for myelosuppression [2] [3].
    • Other Tests: Consider monitoring liver enzymes and serum levels of zinc, iron, and magnesium [2] [3].

Summary for Researchers

For your experimental work, the core protocol is well-established: a 10:1 dose ratio of dexrazoxane to epirubicin, with dexrazoxane administered via a 15-30 minute IV infusion 30 minutes before the anthracycline. The iron-chelating mechanism is primary, but the Top2β inhibition pathway presents an interesting alternative target for investigation.

References

epirubicin hepatic impairment dose reduction bilirubin

Author: Smolecule Technical Support Team. Date: February 2026

Epirubicin Dose Adjustment for Hepatic Impairment

The dose of epirubicin must be reduced for patients with elevated serum bilirubin or AST levels. The following table summarizes the standard recommendations from the prescribing information [1] [2] [3].

Hepatic Function Status Biomarker Levels Recommended Epirubicin Dose
Normal Bilirubin <1.2 mg/dL No adjustment necessary (100% of starting dose)
Mild Impairment Bilirubin 1.2-3 mg/dL OR AST 2-4 x ULN Administer 50% of recommended starting dose
Moderate Impairment Bilirubin >3 mg/dL OR AST >4 x ULN Administer 25% of recommended starting dose
Severe Impairment Severe hepatic impairment (Child-Pugh C) Drug is contraindicated; do not administer [2]

The workflow for dose decision-making based on these parameters can be visualized as follows:

Start Assess Hepatic Function Norm Normal Function Bilirubin <1.2 mg/dL Start->Norm Mild Mild Impairment Bilirubin 1.2-3 mg/dL OR AST 2-4 x ULN Start->Mild Moderate Moderate Impairment Bilirubin >3 mg/dL OR AST >4 x ULN Start->Moderate Severe Severe Impairment (e.g., Child-Pugh C) Start->Severe A1 Administer 100% of starting dose Norm->A1 A2 Administer 50% of starting dose Mild->A2 A3 Administer 25% of starting dose Moderate->A3 A4 Contraindicated Do not administer Severe->A4

Experimental & Clinical Monitoring Protocol

For research protocols involving subjects with hepatic impairment, consistent monitoring and dose management are essential.

  • Baseline Assessment: Obtain serum total bilirubin, AST, ALT, and other LFTs before initiating therapy [1] [2].
  • Ongoing Monitoring: Continue to monitor hepatic function throughout and after treatment cycles [2].
  • Dose Re-evaluation: Re-assess hepatic function before each treatment cycle and adjust the dose according to the current bilirubin and AST values [1].
  • Adverse Event Monitoring: Closely monitor for signs of increased toxicity, particularly myelosuppression and gastrointestinal toxicity, as these may be enhanced in patients with hepatic impairment [4].

Critical Warnings & Additional Considerations

  • Severe Impairment: Do not administer epirubicin to patients with severe hepatic impairment (e.g., Child-Pugh Class C) [2].
  • Cumulative Toxicity: Be aware of the drug's other dose-limiting toxicities, such as cumulative cardiotoxicity and severe myelosuppression, which are independent of hepatic function [1] [2].
  • Extravasation Risk: Administer carefully into the tubing of a freely flowing intravenous infusion to avoid extravasation, which can cause severe tissue necrosis [1].

References

Troubleshooting Guide: Minimizing Epirubicin Exposure Variability

Author: Smolecule Technical Support Team. Date: February 2026

Issue Root Cause Solution Key Experimental Parameters & Validation
High variability in epirubicin exposure (AUC) Complex 3-compartment pharmacokinetics; high interpatient variability in clearance (53.3%) [1]. Implement a Limited Sampling Strategy (LSS) with MAP Bayesian estimation [1]. Optimal Sampling Times: 40 min, 3 h, and 48 h post-dose. Performance: Unbiased clearance estimates with 9.1% imprecision [1].
Physiological and genetic differences affecting drug clearance [2] [3]. Develop a Physiologically Based Pharmacokinetic (PBPK) Model to identify and account for key variability drivers [2] [3]. Key Variability Drivers: Hepatic/renal UGT2B7 expression, plasma albumin, age, BSA, GFR, hematocrit, and sex. Performance: Model explained 87% of exposure variability [2] [3].
Impractical blood sampling schedule for pharmacokinetic studies Traditional full PK profiling requires 8-18 samples per patient, which is costly and inconvenient [1]. Adopt a practical two-sample LSS. Optimal Sampling Times: 3 h and 48 h post-dose. Performance: Unbiased clearance estimates with 12.4% imprecision [1].
Unreliable estimation due to sample timing errors Minor errors in recording blood draw times in a clinical setting [1]. Use the identified LSS designs, which are robust to timing errors. Validation Method: Simulation with 0-10% and 10-20% timing errors. Result: Negligible effect on bias and imprecision of clearance estimates [1].

Detailed Experimental Protocols

Protocol 1: Estimating Epirubicin Clearance Using a Limited Sampling Strategy

This protocol is based on a study that developed and validated the method in patients with advanced breast cancer [1].

  • Patient Population: Patients with advanced or metastatic breast cancer receiving epirubicin alone via intravenous injection (median infusion duration of 3 minutes) [1].
  • Blood Sample Collection: Draw blood samples at the following time points relative to the start of the infusion:
    • For a three-sample design: 40 minutes, 3 hours, and 48 hours.
    • For a two-sample design: 3 hours and 48 hours.
    • A tolerance of ±33% of the selected sampling time is acceptable. If two samples are equally close, choose the earlier one [1].
  • Bioanalytical Method: Quantify epirubicin plasma concentrations using a validated HPLC method. The assay should have a limit of determination of 1 ng/mL and within-day coefficients of variation of 4.8% and 3.1% at 50 ng/mL and 5 ng/mL concentrations, respectively [1].
  • Data Analysis with MAP Bayesian Estimation:
    • Use a prior three-compartment population pharmacokinetic model. The following parameter estimates (from NONMEM) should be used as priors [1]:
    • Clearance (CL): 28 L/h
    • Volume of Central Compartment (V1): 9.88 L
    • Intercompartmental Clearances (Q2, Q3): 29.0 and 60.3 L/h
    • Volumes of Peripheral Compartments (V2, V3): 35.2 and 780 L
    • Interindividual Variability (ω): ωCL = 53.3%; ωQ3 = 32.9%; ωV3 = 44.0%
    • Residual Error (σ): 23%
    • Input the measured concentrations and exact sampling times into pharmacokinetic software (e.g., NONMEM) to generate MAP Bayesian estimates of individual clearance (CL) values.

The workflow for this protocol is summarized in the following diagram:

G Start Start: Patient Dosed with IV Epirubicin Step1 Collect Blood Samples (40 min, 3 h, 48 h) Start->Step1 Step2 Measure Plasma Concentrations (HPLC) Step1->Step2 Step3 Input Data into PK Software (NONMEM) Step2->Step3 Step4 Apply MAP Bayesian Estimation with Population Priors Step3->Step4 Result Output: Individual Clearance (CL) Estimate Step4->Result

Protocol 2: Building a PBPK Model to Identify Variability Drivers

This protocol is based on a 2023 study that built a full-body PBPK model using Simcyp software [2] [3].

  • In Vitro Enzyme Kinetics:
    • System: Use pooled Human Liver Microsomes (HLMs).
    • Reaction: Investigate the glucuronidation of epirubicin to form epirubicin glucuronide.
    • Assay Conditions: Optimize for protein concentration, incubation time, and substrate range. A standard incubation mix includes MgCl₂ (4 mM), potassium phosphate (0.1 M, pH 7.4), activated HLMs (0.01 mg), and UDPGA (5 mM). Terminate reactions with ice-cold methanol containing 0.1% formic acid [2].
    • Inhibition Studies: Use a validated UGT2B7 inhibitor (e.g., fluconazole) in the incubations to define the specific contribution of UGT2B7 to epirubicin's metabolic clearance [2].
    • Quantification: Measure the formation of epirubicin glucuronide using Liquid Chromatography-Mass Spectrometry (LC-MS) [2].
  • PBPK Model Building and Validation:
    • Software: Use a specialized platform like Simcyp (version 19.1 or higher).
    • Input Parameters: Incorporate the measured in vitro enzyme kinetic data (e.g., Vmax, Km) into the model. Populate the system with physiological parameters for a virtual population [2] [3].
    • Simulation: Simulate epirubicin exposure (e.g., AUC) in a large virtual cohort of oncology patients (e.g., n=2000) following a single intravenous dose over 158 hours [2] [3].
  • Identification of Variability Drivers:
    • Data Collection: From the simulated population, extract data for demographic, physiological, and enzyme abundance variables.
    • Statistical Analysis: Build a multivariable linear regression model using the simulated exposure data as the dependent variable. The independent variables should include hepatic and renal UGT2B7 expression, plasma albumin, age, BSA, GFR, hematocrit, and sex [2] [3].

The workflow for the PBPK approach is as follows:

G Start In Vitro Kinetics (HLM Glucuronidation Assay) Step1 Build PBPK Model in Simcyp Start->Step1 Step2 Simulate Exposure in Virtual Population (n=2000) Step1->Step2 Step3 Run Multivariable Linear Regression Step2->Step3 Result Identify Key Drivers of AUC Variability Step3->Result

Frequently Asked Questions (FAQs)

Q1: Why is there such high interpatient variability in epirubicin exposure, even when dosing is based on body surface area (BSA)? While BSA-based dosing is standard, epirubicin exposure variability is driven by multiple factors beyond body size. A recent PBPK model identified that differences in the expression and activity of the metabolizing enzyme UGT2B7 (in both the liver and kidneys), along with patient-specific factors like plasma albumin concentration, age, glomerular filtration rate (GFR), hematocrit, and sex, are key contributors. Together, these factors can explain up to 87% of the observed variability in systemic exposure [2] [3].

Q2: What is the advantage of using MAP Bayesian estimation over simple linear regression for limited sampling? MAP Bayesian estimation is more flexible and robust for clinical use. While linear regression models require that future patients have identical infusion durations and sampling times to those in the original model, the Bayesian approach incorporates prior population knowledge. This allows it to provide reliable estimates of clearance (CL) even when there are minor deviations in sampling times or infusion rates, making it much more practical for real-world clinical settings [1].

Q3: How robust are the limited sampling strategies to potential errors in a clinical environment? The recommended two- and three-sample LSS designs have been tested for robustness. Simulation studies that introduced sample time recording errors of 0-10% and 10-20% showed that these errors had a negligible effect on the bias and imprecision of the final clearance estimates. This confirms that the methods are suitable for routine clinical practice where minor timing deviations may occur [1].

References

epirubicin stability compatible solutions diluents

Author: Smolecule Technical Support Team. Date: February 2026

Stable Solutions and Storage Conditions

The following table consolidates key stability data for various epirubicin solutions from scientific literature. A degradation of less than 5-10% of the initial drug concentration is typically considered stable in these studies.

Formulation / Mixture Concentration Diluent / Vehicle Container Storage Conditions Demonstrated Stability Citation
Epirubicin Accord (concentrate) 2 mg/mL - (concentrate) Punctured original glass vial or Polypropylene (PP) syringe 2°C–8°C, protected from light 96 days [1]
Diluted Epirubicin Accord 0.1 mg/mL 0.9% Sodium Chloride or 5% Glucose Polyolefine (PO) bag 2°C–8°C, protected from light 84 days [1]
Diluted Epirubicin Accord 1.6 mg/mL 0.9% Sodium Chloride or 5% Glucose Polyolefine (PO) bag 2°C–8°C, protected from light 84 days [1]
Epirubicin (Farmorubicine) ~8.33 mg/mL 0.9% Sodium Chloride Brown polypropylene syringe 72h at 4±2°C + 4h at 22±4°C No significant degradation [2]
EPOCH Regimen Mixture Clinical dosage (e.g., ~50 mg/500 mL) 500 mL of 0.9% Sodium Chloride or 5% Glucose - Room temperature (25°C) 48 hours (Content change <5%) [3] [4]

Key Experimental Protocols for Stability Assessment

The stability data in the table above was generated using standardized methodologies. Here are the core experimental protocols you can use as a reference for your own verification studies.

High-Performance Liquid Chromatography (HPLC) Analysis

This is the primary method used for assessing chemical stability by quantifying epirubicin concentration and detecting degradation products [3] [2] [1].

  • Instrument: A Waters 2690 HPLC system or equivalent [3].
  • Column: A C18 column, such as Venus ASB C18 (4.6 mm × 250 mm, 5 μm) [3].
  • Mobile Phase: Methods vary; one study used a mixture of 0.5% formic acid, methanol, and acetonitrile in a ratio of 60:25:15 (v/v) [3].
  • Flow Rate: 1.0 mL/min [3].
  • Detection: UV detection at a wavelength of 254 nm [3].
  • Injection Volume: 10 μL [3].
Physical Stability and Compatibility Tests

These tests are crucial for evaluating the solution's appearance and particulate matter.

  • Visual Inspection: Check the solution for clarity, color change, and visible particles under standard laboratory light. The solution should be clear and free from precipitates [2] [1].
  • pH Measurement: Monitor pH changes using a calibrated pH meter. Acceptance criteria should be set based on the specific formulation (e.g., pH 2.5–3.8 for concentrates in syringes) [3] [1].
  • Insoluble Microparticle Analysis: Use a particle counter (e.g., GFW-5JA) to count sub-visible particles (≥10 µm and ≥25 µm) per pharmacopeial standards [3].
  • Osmolarity Measurement: Verify the osmolarity of the final mixture remains stable, indicating no significant physical chemical changes [3].

The diagram below illustrates the workflow for a comprehensive epirubicin stability study:

G cluster_storage Storage Conditions cluster_analysis Analysis Methods Start Stability Study Workflow Prep Solution Preparation Start->Prep Storage Controlled Storage Prep->Storage Analysis Stability Analysis Storage->Analysis At each time point Temp Temperature (4°C, 25°C) Results Interpret Results Analysis->Results HPLC HPLC Assay (Chemical) Light Light Protection (Protected/Exposed) Time Time Points (0, 24, 48h, etc.) Physical Physical Tests (pH, Particles)

Frequently Asked Questions (FAQs)

Q1: Can epirubicin be mixed with other chemotherapeutic drugs in the same solution? A1: Yes, under specific conditions. One study confirmed that a mixture of epirubicin, etoposide, and vindesine in 500 mL of either 0.9% sodium chloride or 5% glucose was stable at room temperature for 48 hours, with a content change of less than 5% [3] [4]. However, always note that the source of epirubicin (imported vs. domestic) and the vehicle (saline vs. glucose) can influence parameters like insoluble microparticle levels and pH [3]. Refer to the specific protocol for the drug combination you are using.

Q2: Does epirubicin require light protection during storage? A2: The available data and standard guidance strongly recommend storing epirubicin solutions protected from light [2] [1]. While one older study concluded that protection from light was not necessary for a 2 mg/mL solution [5], best practice is to err on the side of caution and keep the drug in amber syringes/bags or wrapped in light-protective materials throughout storage and infusion.

Q3: What is the significance of the extended stability data for Epirubicin Accord? A3: A 2024 study demonstrates that Epirubicin Accord 2 mg/mL concentrate and its dilutions are physically and chemically stable for much longer than the 24-hour period stated in its official Summary of Product Characteristics (SmPC) [1]. This evidence supports the cost-effective practice of using unused portions over an extended period (e.g., 96 days for concentrate) when prepared and stored under controlled, sterile conditions (2°C–8°C, protected from light) [1]. Always ensure this practice aligns with your institution's policies.

References

FAQ & Troubleshooting Guide: Handling Epirubicin Contamination

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary hazards associated with epirubicin-contaminated urine? Epirubicin is a cytotoxic antineoplastic drug, and waste from patients, including urine, is classified as genotoxic waste [1]. This waste is hazardous due to its mutagenic, teratogenic, and carcinogenic properties [1]. Contaminated urine poses an exposure risk to healthcare and research staff for up to 48 hours to 1 week after a patient receives chemotherapy [1].

Q2: What are the essential safety protocols for handling epirubicin-contaminated materials? A hierarchy of controls should be implemented to ensure safety [1].

  • Personal Protective Equipment (PPE): Wearing appropriate PPE is mandatory.
    • Gloves: Use powder-free gloves made of nitrile, neoprene, or latex (ASTM standard D-6978). Vinyl gloves are not recommended. Change gloves immediately if torn, punctured, or contaminated [1].
    • Gowns: Use disposable, lint-free gowns with low-permeability fabric, long sleeves, and tight-fitting cuffs. Change gowns every 3.5 hours or immediately after contamination [1].
    • Facial Protection: Use a full-face mask or goggles with a fluid-resistant mask when a splash risk is present [1].
  • Spill Management: A designated spill kit must be available in all areas where epirubicin is handled. All staff should be trained in spill containment and clean-up procedures [1].
  • Administrative Controls: Facilities should form a cytotoxic safety committee, maintain a log of cytotoxic drugs, and provide initial and annual safety training for all involved staff [1].

Q3: What are the recommended methods for disposing of epirubicin cytotoxic waste? Cytotoxic waste should never be landfilled or poured down the drain [1]. Approved disposal techniques include:

  • High-Temperature Incineration: This is the preferred method, requiring temperatures up to 1200°C with a minimum gas residence time of 2 seconds to ensure complete destruction [1].
  • Chemical Degradation: This can be used for drug residues and spill clean-up, following manufacturer's instructions. It is not suitable for contaminated body fluids [1].
  • Return to Supplier: If available, a take-back program with the original supplier is an option [1]. All waste containers must be clearly labeled with a "CYTOTOXIC" symbol [1].

Q4: How can I detect and quantify epirubicin contamination in urine or on surfaces? Liquid chromatography (LC) coupled with specialized detectors is the standard analytical technique. The table below compares two validated methods.

Table 1: Comparison of Analytical Methods for Epirubicin Detection

Feature Method 1: LC with Fluorescence Detection (LC-FL) [2] [3] Method 2: HILIC-MS/MS for Surface Monitoring [4]
Application Human urine and plasma for drug monitoring Wipe samples from hospital surfaces
Sample Preparation Solid-phase extraction (SPE) with HLB cartridges Wipe sampling with appropriate solvents
LOD/LOQ LOD: 0.25 ng/mL; LOQ: 0.5 ng/mL in urine/plasma LOQ: <0.04 ng/cm² for all targeted drugs
Key Advantage High sensitivity for biological fluids, cost-effective Exceptionally sensitive and comprehensive for surface contamination

Experimental Protocols

Protocol 1: Analyzing Epirubicin in Human Urine via LC-FL This protocol is adapted from a validated method for quantifying epirubicin in human urine and plasma [2] [3].

  • Sample Preparation (Solid-Phase Extraction):
    • Use HLB (Hydrophilic-Lipophilic Balance) cartridges for extraction.
    • Eluent: Use a mixture of dichloromethane : 2-propanol : methanol in a 2:1:1 (v/v/v) ratio to isolate the analyte [2] [3].
  • Chromatographic Conditions:
    • Column: Synergi Hydro-RP.
    • Mobile Phase: 40 mM phosphate buffer (pH 4.1) and acetonitrile in a 69:31 (v/v) ratio [2].
    • Flow Rate: 1.0 mL/min [3].
  • Detection (Fluorescence Detector):
    • Set the excitation wavelength to 497 nm and the emission wavelength to 557 nm [2].

The workflow for this protocol is as follows:

G A Sample Collection (Human Urine) B Solid-Phase Extraction (HLB Cartridge) A->B C Elution with Solvent Mivern (DCM:2-Propanol:MeOH 2:1:1) B->C D LC-FL Analysis C->D E Chromatographic Separation (Synergi Hydro-RP Column) D->E F Fluorescence Detection (Ex:497nm / Em:557nm) E->F G Data Analysis & Quantification F->G

Protocol 2: Monitoring Surface Contamination with HILIC-MS/MS This modern method can simultaneously detect epirubicin and seven other common antineoplastic drugs on surfaces with high sensitivity [4].

  • Sample Collection (Wipe Sampling):
    • Use a suitable wipe material moistened with a sampling solvent to swab a defined surface area (e.g., 100 cm²) [4].
  • Chromatographic Conditions (HILIC):
    • Column: HILIC ZORBAX 120 (150 mm × 2.1 mm, 4 µm).
    • Mobile Phase: Gradient elution with acetonitrile and water (both with modifiers like formic acid) [4].
    • Run Time: Approximately 8 minutes [4].
  • Detection (Mass Spectrometry):
    • Technique: Tandem Mass Spectrometry (MS/MS) with high-resolution detection (e.g., Orbitrap) [4].
    • Mode: Electrospray Ionization (ESI) in positive mode [4].

Troubleshooting Common Scenarios

  • Scenario: Suspected degradation of epirubicin in stored standards or samples.

    • Investigation: Research shows that epirubicin hydrochloride in aqueous solutions can form degradation impurities during storage, even at 2-8°C [5]. If you observe unexpected peaks in your chromatogram, they may be novel degradation products.
    • Action: Characterize impurities using preparative LC and spectroscopic techniques (LC-MS/MS, NMR) [5]. Ensure standards and samples are stored at correct temperatures and used within their stability period.
  • Scenario: A spill of epirubicin-contaminated urine occurs in the lab.

    • Immediate Action: Alert personnel and restrict access to the area. Don appropriate PPE (double gloves, gown, face protection) [1].
    • Containment & Clean-up: Use a dedicated cytotoxic spill kit. Absorb the spill with the provided absorbent material. Work from the outside in to avoid spreading. Decontaminate the area with a neutralizer or recommended detergent [1].
    • Waste Disposal: Place all clean-up materials in a leak-proof, sealable container labeled as "Cytotoxic Waste" for incineration [1].

References

Comprehensive Pharmacokinetic Comparison: Epirubicin vs. Doxorubicin

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and drug development professionals, the fundamental pharmacokinetic differences between these two anthracyclines are crucial for understanding their distinct efficacy and toxicity profiles. The core distinction lies in epirubicin's unique metabolism via glucuronidation, which leads to faster clearance and a different metabolite profile compared to doxorubicin.

Experimental Protocols and Methodologies

The data in this guide is primarily derived from human clinical trials using a cross-over study design, which provides high-quality comparative evidence.

  • Study Design: A common methodology involved a balanced cross-over design where the same group of patients received both 60 mg/m² intravenous bolus doses of doxorubicin and epirubicin independently, with a 3-week interval between treatments [1]. This design controls for inter-individual variability.
  • Sample Collection and Analysis: Plasma and urine samples were collected over several days post-administration (e.g., up to 6 days) [1]. Drug and metabolite concentrations were typically measured using high-performance liquid chromatography (HPLC) with fluorescence detection, which is a standard and reliable method for quantifying anthracyclines [1] [2].
  • Pharmacokinetic Analysis: Plasma concentration-time data was analyzed using both model-dependent (e.g., triexponential decay fitting) and model-independent (non-compartmental) methods to calculate parameters like half-life, clearance, and volume of distribution [1].

Pharmacokinetic Parameters and Metabolism

The following table summarizes the key quantitative differences in the pharmacokinetic profiles of epirubicin and doxorubicin established in clinical studies.

Table 1: Comparative Pharmacokinetic Parameters in Humans (after IV bolus administration)

Parameter Doxorubicin (DX) Epirubicin (epiDX) Significance / Implication
Terminal Half-Life (t½ γ) 48.4 hours [1] 31.2 hours [1] Epirubicin has a shorter terminal half-life, indicating faster elimination from the body.
Total Plasma Clearance (PlCl) 56.8 L/h [1] 75.0 L/h [1] Epirubicin clearance is approximately 30% higher than doxorubicin.
Mean Residence Time (MRT) 45.6 hours [1] 31.6 hours [1] Epirubicin spends less time in the systemic circulation.
Volume of Distribution (Vss) 33.3 L/kg [1] 31.8 L/kg [1] Similar, indicating comparable tissue distribution.
Cumulative Urinary Excretion 6.9% - 12.2% of dose [1] [3] 10.5% - 11.9% of dose [1] [3] Slightly higher for epirubicin, but renal clearance is similar [1].
Major Metabolic Pathways Formation of doxorubicinol (DXol) and aglycones [1]. Formation of epirubicinol (Eol), aglycones, and glucuronide conjugates (E-glu, Eol-glu) [1] [3]. Glucuronidation is a key detoxification pathway unique to epirubicin.

The relationship between their metabolic pathways and clearance can be visualized as follows:

G Doxorubicin Doxorubicin Doxorubicinol Doxorubicinol Doxorubicin->Doxorubicinol  Reduction Dox_Aglycones Dox_Aglycones Doxorubicin->Dox_Aglycones  Deglycosylation Doxorubicinol->Dox_Aglycones  Deglycosylation Epirubicin Epirubicin Epirubicinol Epirubicinol Epirubicin->Epirubicinol  Reduction Epi_Aglycones Epi_Aglycones Epirubicin->Epi_Aglycones  Deglycosylation Glu_Epi Glu_Epi Epirubicin->Glu_Epi  Glucuronidation Epirubicinol->Epi_Aglycones  Deglycosylation Glu_EpiOL Glu_EpiOL Epirubicinol->Glu_EpiOL  Glucuronidation

Figure 1: Comparative Metabolic Pathways. A key difference is the glucuronidation pathway (highlighted in red) available to epirubicin and its reduced metabolite, epirubicinol, but not to doxorubicin. This facilitates faster elimination of epirubicin. [1] [3] [4]

Clinical and Research Implications

The pharmacokinetic differences have direct consequences for drug efficacy, toxicity, and clinical use.

  • Cardiotoxicity: The glucuronidation pathway provides a detoxification route for epirubicin, diverting it from the formation of reactive oxygen species believed to contribute to cardiotoxicity [4]. This is a primary reason why epirubicin has a more favorable cardiac safety profile and can be administered at higher cumulative doses (900-1000 mg/m²) compared to doxorubicin (500-550 mg/m²) for an equal risk of cardiotoxicity [4].
  • Myelosuppression: The primary dose-limiting toxicity for both drugs is neutropenia. Pharmacodynamic studies show a clear relationship between drug exposure (AUC) and the degree of neutropenia [4].
  • Dosing Considerations: The pharmacokinetics of epirubicin are linear across doses ranging from 40 to 140 mg/m² [4]. However, its clearance is impaired in patients with hepatic dysfunction, necessitating dose reduction based on serum bilirubin levels [1] [4].
  • Administration Route: A study comparing IV bolus to a 48-hour infusion in sarcoma patients found that while the main pharmacokinetic parameters were similar, the relative amounts of metabolites (especially the glucuronide) were reduced during continuous infusion, as the drug has lower availability for first-pass metabolism [5].

A Modern Research Perspective: Cellular Transport

While the clinical pharmacokinetics are well-established, recent research provides deeper insights into the mechanisms at the cellular level. A 2021 study compared the transport characteristics in HepG2 (liver) and A549 (lung) cancer cells.

Table 2: Comparison of Cellular Transport Characteristics (In Vitro Data)

Characteristic Doxorubicin (DOX) Epirubicin (EPI) Implication
Intracellular Accumulation Lower [2] Significantly greater [2] Higher accumulation may contribute to cytotoxic effects.
Uptake Mechanism Passive diffusion and via Organic Cation Transporter 6 (OCT6) [2]. Same mechanisms, but with greater efficiency for both saturable and non-saturable uptake [2]. EPI is more efficiently transported into cells.
Efflux Mechanisms Substrate of P-gp, MRP1, and MRP2 [2]. Substrate of the same transporters, but the efflux efficiency of each transporter is markedly different from DOX [2]. Differences in efflux contribute to the higher net accumulation of EPI.
Relationship to Cytotoxicity Intracellular accumulation correlates with cytotoxic effect [2]. Intracellular accumulation correlates with cytotoxic effect and is generally greater than DOX [2]. Accumulation is a key factor for cytotoxicity, though intracellular factors (e.g., Bcl-xl expression) also modulate the effect [2].

References

epirubicin efficacy toxicity different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Epirubicin Efficacy and Toxicity Across Cancers

Cancer Type Regimen (Abbreviation) Efficacy Findings Key Grade 3/4 Toxicities (Compared to Alternatives)

| HER2-Negative Breast Cancer | Docetaxel + Epirubicin (TE) vs. Docetaxel + Capecitabine (TX) | No significant difference in Progression-Free Survival (PFS), Overall Response Rate (ORR), or Disease Control Rate (DCR) [1]. | Lower risk: Hand-foot syndrome (RR=14.36 for TX) [1] Higher risk: Neutropenia (RR=0.71 for TX) [1] | | Advanced Soft Tissue Sarcoma | Epirubicin + Anlotinib (vs. Epirubicin alone) | Significantly improved median PFS (8.6 vs. 3.0 months); higher Overall Response Rate (ORR) and Disease Control Rate (DCR) [2]. | Common TEAEs: Neutropenia (71.1%), Leukopenia (70.3%), Hypertriglyceridemia (47.4%). Toxicity was considered manageable [2]. | | Advanced Esophageal Cancer | Multi-agent regimen including Epirubicin (CDFLME) vs. Cisplatin + Fluorouracil (PF) | Significant improvements in Overall Survival (OS), Complete Response (CR) rate, and Disease Control Rate (DCR) [3]. | No significant difference in Grade 3-4 adverse events or treatment-related deaths vs. PF group, except for higher Grade 1-2 mucositis [3]. | | Breast Cancer (NAC) | Epirubicin (EPI) vs. Pegylated Liposomal Doxorubicin (PLD) | Pathological Complete Response (pCR) rate was lower for EPI-based regimens (23.1% vs. 32.3%) [4]. | EPI group had more severe adverse events (e.g., 37.8% vs. 10.6% for some AEs). Severe AEs were linked to specific gene mutations [4]. |

Key Experimental Methodologies

The data in the table above is derived from robust clinical study designs. Here are the methodologies for the key trials cited:

  • Meta-Analysis in HER2-Negative Breast Cancer [1]: This study pooled data from four clinical trials (three RCTs and one retrospective study) found via systematic search of databases like PubMed and Cochrane Library. Outcomes compared were PFS, ORR, DCR, and Grade 3/4 adverse events. Statistical analysis used random-effects models to calculate hazard ratios (HR) and risk ratios (RR) with 95% confidence intervals (CI).
  • Phase 3 Trial in Soft Tissue Sarcoma [2]: This was a multicenter, randomized, double-blind study. Patients received either epirubicin with anlotinib (an anti-angiogenic TKI) or epirubicin with a placebo. The primary endpoint was PFS assessed by a blinded independent central review (BICR) per RECIST 1.1 criteria. Secondary endpoints included OS, ORR, DCR, and safety.
  • Retrospective Study in Esophageal Cancer [3]: Researchers compared a multi-agent epirubicin-containing regimen (CDFLME) against a standard cisplatin-fluorouracil (PF) regimen. Tumor response was evaluated using RECIST 1.1 criteria, and toxicity was graded based on adverse event records.
  • Retrospective Study in Breast Cancer (NAC) [4]: This multi-center study used propensity-score matching to compare PLD-based and epirubicin-based NAC regimens. pCR was the key efficacy endpoint. Safety was assessed via CTCAE criteria, and next-generation sequencing (NGS) of a 425-gene panel was used to correlate genetic mutations with severe adverse events.

Mechanisms and Risk Factors for Toxicity

Understanding epirubicin's mechanism of action and toxicity drivers is crucial for its application in drug development.

The diagram below illustrates the primary mechanisms of epirubicin's anti-tumor efficacy and its dose-limiting cardiotoxicity.

G cluster_efficacy Anti-Tumor Mechanisms cluster_cardiotoxicity Key Cardiotoxicity Mechanisms Epirubicin Epirubicin A Intercalates into DNA & Inhibits Topoisomerase II Epirubicin->A E Iron Complex Formation & ROS Generation Epirubicin->E C Triggers DNA Damage & Apoptosis A->C B Generates Reactive Oxygen Species (ROS) B->C D Disrupts Cell Cycle Progression C->D F Mitochondrial Dysfunction & Lipid Peroxidation E->F G Sarcomere Disruption & Myocyte Death F->G H Impaired Cardiac Contractility G->H RiskFactors Key Risk Factors • Cumulative Dose >900 mg/m² • Prior Anthracycline Use • Concurrent Radiotherapy • Specific Gene Mutations (e.g., MTHFR, NQO1) H->RiskFactors

Research highlights several specific risk factors for epirubicin-induced toxicity [5] [6] [4]:

  • Cardiotoxicity: The risk of congestive heart failure (CHF) increases rapidly at cumulative doses exceeding 900 mg/m² and is further elevated by factors like prior anthracycline use, concurrent radiotherapy, or pre-existing cardiovascular disease [6].
  • Genetic Predisposition: Severe adverse events have been significantly associated with mutations in genes involved in drug metabolism and DNA repair, including MTHFR, DPYD, NQO1, ERCC1, UGT1A1, TYMS, and TP53 [4].
  • Secondary Leukemia: There is a risk of developing secondary acute myelogenous leukemia (AML), which increases with concomitant use of other DNA-damaging agents [6].

Interpretation and Development Context

  • Comparative Efficacy: Epirubicin demonstrates comparable efficacy to other anthracyclines like doxorubicin and regimens like TX in breast cancer, but its value is pronounced in specific combinations, such as with anlotinib in sarcoma or in multi-agent regimens for esophageal cancer [1] [2] [3].
  • Toxicity Trade-offs: The choice of regimen involves a trade-off between different toxicity profiles. For instance, while the TE regimen may cause more neutropenia, the TX regimen leads to more hand-foot syndrome [1].
  • Novel Formulations: Research into formulations like pegylated liposomal doxorubicin (PLD) aims to offer comparable efficacy with a better safety profile, particularly regarding cardiotoxicity and severe adverse events, as shown in the NAC setting for breast cancer [4].

References

Body Composition & Epirubicin Toxicity: Key Clinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative findings from clinical studies that investigate the correlation between lean body mass (LBM) and the risk of toxicity in patients receiving Epirubicin-based chemotherapy.

Study Cohort & Design Body Composition Measurement Method Key Findings on Lean Body Mass (LBM) & Toxicity

| Early Breast Cancer (n=21) [1] Retrospective analysis of adjuvant anthracycline treatment | CT scan at L3 vertebra; Skeletal Muscle Index (SMI) calculated | • Lower baseline L3 SMI correlated with Grade 3-4 toxicities (G3-4: 33.4 vs. G0-2: 40.5 cm²/m²; p=0.028). • Sarcopenic patients (SMI ≤38.5 cm²/m²) at baseline: 38.1%; post-treatment: 47.6%. • L3 SMI was an independent predictor of severe toxicity (p=0.0282) in multivariate analysis. | | Breast Cancer (n=24) [2] Exploratory study of FEC(100) chemotherapy | CT scan analysis; muscle mass extrapolated to total LBM | • LBM associated with neutrophil nadir (r=0.5, P=0.023). • Mean LBM was significantly lower in patients with toxicity vs. without (41.6 kg vs. 56.2 kg, P=0.002). • LBM and aspartate aminotransferase (AST) explained 33% of the variance in Epirubicin clearance. |

Experimental & Methodological Protocols

Understanding the methodologies behind these findings is crucial for evaluating and designing related studies.

  • Body Composition Analysis via CT Imaging [2] [1]

    • Image Acquisition: Abdominal computed tomography (CT) scans, routinely performed for cancer staging, are obtained.
    • Analysis Software: A specialized software package (e.g., SliceOmatic V 5.0) is used for image analysis.
    • Muscle Mass Quantification: The cross-sectional area (in cm²) of skeletal muscle (including psoas, paraspinal, and abdominal wall muscles) is measured at the level of the third lumbar vertebra (L3).
    • Index Calculation: The skeletal muscle index (SMI) is calculated by normalizing the muscle area to the patient's height (cm²/m²). A widely used cut-off of ≤38.5 cm²/m² defines sarcopenia.
    • LBM Estimation: The measured muscle area can be extrapolated to provide an estimate of total body lean body mass.
  • Pharmacokinetic (PK) & Statistical Analysis [2] [3]

    • PK Studies: Blood samples are collected from patients at multiple time points after Epirubicin infusion. Plasma concentrations are measured to determine key PK parameters, such as clearance and area under the curve (AUC).
    • Population PK / PBPK Modeling: Nonlinear mixed-effect models or full Physiologically Based Pharmacokinetic (PBPK) models are developed. These models use demographic (age, BSA, sex), physiological (hepatic/renal function), and genetic (UGT2B7 enzyme expression) data to identify covariates that explain variability in Epirubicin exposure.
    • Correlation with Toxicity: Statistical models (e.g., regression analysis) are employed to correlate PK parameters (like AUC) and patient factors (like LBM) with the incidence and severity of clinical toxicities (e.g., neutropenia).

Mechanistic & Research Landscape Overview

The relationship between body composition and drug effects is complex. The following diagram synthesizes the key concepts and pathways identified in the literature.

G cluster_0 PBPK Model Identified Drivers [3] LBM Low Lean Body Mass (Sarcopenia) PK Altered Pharmacokinetics LBM->PK  Leads to Clearance ↓ Drug Clearance PK->Clearance  Results in Exposure ↑ Systemic Exposure (Higher AUC) PK->Exposure  Results in Toxicity Increased Risk of Severe Toxicity Clearance->Toxicity  Causes Exposure->Toxicity  Causes Drivers Key Variability Drivers UGT Hepatic/Renal UGT2B7 Expression Drivers->UGT OtherCov Age, BSA, Albumin, GFR, Hematocrit, Sex Drivers->OtherCov UGT->Clearance  Influences OtherCov->Clearance  Influences Dosing BSA-Based Dosing Dosing->Exposure  Can Overestimate Dose

This conceptual framework illustrates how low lean body mass is linked to increased toxicity risk, primarily through its impact on drug clearance. Current body surface area (BSA) dosing often fails to account for this, potentially leading to overdosing in sarcopenic patients [3].

Research Gaps and Future Directions

While evidence is compelling, several areas require further investigation to enable clinical application:

  • Standardization of Sarcopenia Definition: There is a need for universally accepted, validated cut-off values for sarcopenia in diverse oncology populations [1] [4].
  • Prospective Validation: The current findings are largely from exploratory or retrospective studies. Large-scale, prospective trials are needed to confirm that LBM-guided dosing improves the therapeutic index (efficacy vs. toxicity) [2].
  • Integration with Other Covariates: Future models must integrate LBM with other critical predictors of variability, such as UGT2B7 enzyme activity, genetic polymorphisms, and organ function, to build a comprehensive personalized dosing algorithm [3].

References

epirubicin analytical method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Summary (ICH Q2(R2))

The table below summarizes the key validation parameters for an isocratic HPLC-DAD method for the simultaneous identification and quantification of Epirubicin and four other chemotherapeutic drugs, demonstrating compliance with ICH guidelines [1].

Validation Parameter Result / Description ICH Guideline Demonstrated Compliance
Analytical Procedure Assay/Potency and Purity [2] ICH Q2(R2) Scope [2]
Linearity R² ≥ 0.999 for all analytical curves [1] ICH Q2(R2) Linearity [2]
Precision Relative Standard Deviation (RSD) < 3% [1] ICH Q2(R2) Precision [2]
Accuracy Recovery values between 95% and 105% [1] ICH Q2(R2) Accuracy [2]
Robustness Demonstrated against small variations in column temperature, mobile phase pH, and composition [1] ICH Q2(R2) Robustness [2]
Specificity Method able to determine drug decomposition products, confirming its stability-indicating property [1] ICH Q2(R2) Specificity [2]

Detailed Experimental Protocol

Here is the detailed methodology for the HPLC-DAD analysis as described in the research [1]:

  • Instrumentation: Agilent 1200 HPLC system with a Diode-Array Detector (DAD) [1].
  • Chromatographic Column: Merck Purospher STAR RP-18 end-capped, 3 µm, Hibar RT 150–4.6 mm [1].
  • Column Temperature: 40 °C [1].
  • Mobile Phase: Isocratic elution with a mixture of water (adjusted to pH 1.7 with 20 mM monobasic sodium phosphate buffer) and methanol in a 45:55 (v/v) ratio [1].
  • Flow Rate: 1 mL/min [1].
  • Injection Volume: 3 µL [1].
  • Detection Wavelength: 233 nm [1].
  • Runtime: 15 minutes, with all drugs eluting within 10 minutes [1].
  • Sample Preparation: The pharmaceutical specialties themselves were used as standards, as their excipients do not interfere with spectrophotometric determination at the chosen wavelength [1].

This specific method was developed to support quality control in a hospital setting, aiming to fill stability data gaps and enable planned production of injectable drugs up to 24 hours before administration [1].

Workflow Overview

The diagram below illustrates the key stages of the analytical method validation process:

Method Development Method Development Validation per ICH Q2(R2) Validation per ICH Q2(R2) Method Development->Validation per ICH Q2(R2) Application: Quality Control Application: Quality Control Validation per ICH Q2(R2)->Application: Quality Control Linearity & Range Linearity & Range Validation per ICH Q2(R2)->Linearity & Range Precision Precision Validation per ICH Q2(R2)->Precision Accuracy Accuracy Validation per ICH Q2(R2)->Accuracy Specificity Specificity Validation per ICH Q2(R2)->Specificity Robustness Robustness Validation per ICH Q2(R2)->Robustness

Key Considerations for Method Application

  • Stability-Indicating Property: The method has been proven to be stability-indicating, as it can successfully resolve and quantify Epirubicin in the presence of its degradation products formed under forced degradation studies [1]. This is a critical requirement for assessing drug shelf-life.
  • Scope and Efficiency: This particular protocol is designed for the simultaneous analysis of five chemotherapy drugs (Topotecan, Irinotecan, Etoposide, Doxorubicin, and Epirubicin) using a single, isocratic method [1]. This makes it highly efficient for laboratories that need to quality-control multiple agents.
  • Instrumentation Accessibility: The use of a common HPLC-DAD system, rather than more expensive LC-MS instrumentation, makes this method accessible to a wider range of laboratories, including those in hospital settings [1].

References

Clinical Outcomes: Combination Therapy vs. Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety data from clinical studies on epirubicin regimens.

Regimen Type Clinical Setting Reported Efficacy Key Toxicities Notes / Evidence Level
FEC Combination (Fluorouracil, Epirubicin, Cyclophosphamide) [1] [2] Advanced Breast Cancer (First-line) Objective Response Rate (ORR): ~55%; Median overall survival: ~15-20 months [2] Myelosuppression, cardiotoxicity, alopecia, nausea/vomiting [1] At least as effective as standard CMF; comparable efficacy to doxorubicin-based FAC regimen [1] [2]
EC Combination (Epirubicin, Cyclophosphamide) [3] Advanced Breast Cancer ORR: 75%; Complete Response (CR): 27.5%; Median survival: 48 weeks [3] Haematological toxicity (dose reduction needed in 70%); cardiotoxicity (10% had decreased LVEF) [3] High-dose epirubicin (90 mg/m² max in combo) increased CR but with increased toxicity [3]
Epirubicin Monotherapy (High Dose-Intensity) [4] Advanced Breast Cancer Doubling dose intensity significantly increased CR (17% vs 5%) but no significant difference in time to progression or overall survival [4] No significant difference in grade 3-4 toxicity with dose intensification (with Filgrastim support) [4] Dose intensity was doubled by administering 110 mg/m² every 2 weeks instead of every 4 weeks [4]
Epirubicin Monotherapy (Conventional Dose) [1] [5] Advanced Breast Cancer Therapeutically equivalent to doxorubicin monotherapy [1] [5] Fewer side-effects compared to doxorubicin, particularly regarding cardiotoxicity [1] [5] -

Detailed Experimental Protocols

To contextualize the data in the table, here are the methodologies from key clinical studies.

FEC Combination Therapy for Advanced Breast Cancer

The FEC regimen is a standard combination for advanced breast cancer. A typical protocol involves:

  • Drugs and Dosing: Intravenous administration of Fluorouracil (500 mg/m²), Epirubicin (50-100 mg/m²), and Cyclophosphamide (500 mg/m²) [1] [2].
  • Schedule: Cycles are repeated every 21 days [2].
  • Supportive Care: The use of granulocyte colony-stimulating factor (G-CSF) is often incorporated in dose-intensive regimens (e.g., Epirubicin ≥ 75 mg/m²) to manage hematological toxicity [2].
  • Outcome Measures: Studies typically evaluate objective tumor response rate, median overall survival, and progression-free survival, comparing results to other standard regimens like CMF or FAC [1] [2].
High-Dose Epirubicin and Cyclophosphamide (Phase II Study)

This study aimed to determine the maximum tolerated dose of epirubicin in combination with a fixed dose of cyclophosphamide [3].

  • Patients: 40 female patients with advanced breast cancer [3].
  • Dosing: The starting dose was Epirubicin 120 mg/m² and Cyclophosphamide 600 mg/m² [3]. The epirubicin dose was escalated or reduced in subsequent patients based on observed toxicity.
  • Schedule: Cycles were administered every 21 days [3].
  • Supportive Care: The protocol did not mandate prophylactic G-CSF, leading to a high rate (70%) of required dose reductions due to hematological toxicity [3].
  • Assessments: Tumor response was evaluated to calculate overall and complete response rates. Cardiac function was monitored via measurements of left ventricular ejection fraction (LVEF) [3].
High Dose-Intensity Epirubicin Monotherapy (Hellenic Cooperative Oncology Group Trial)

This randomized trial investigated the impact of doubling the dose intensity of epirubicin monotherapy [4].

  • Patients: 167 patients with advanced breast cancer randomized into two groups [4].
  • Dosing: Both groups received the same high single dose of Epirubicin 110 mg/m² per cycle [4].
  • Schedule:
    • Group A (Standard Intensity): Doses were given every 4 weeks.
    • Group B (High Intensity): Doses were given every 2 weeks.
  • Supportive Care: All patients in the high-intensity group received prophylactic Filgrastim (5 μg/kg/day) on days 2-12 of each cycle to mitigate neutropenia [4].
  • Outcome Measures: The primary outcome was tumor response rate (complete and overall). Secondary outcomes included time to progression, overall survival, and incidence of grade 3-4 toxicity [4].

Mechanism of Action and Rationale for Combination Therapy

Epirubicin is an anthracycline that exerts cytotoxic effects through multiple mechanisms, which provides a strong rationale for its use in combinations.

G cluster_primary Primary Mechanisms (DNA-Targeting) cluster_secondary Secondary Mechanisms Epirubicin Epirubicin Intercalation Intercalation into DNA Epirubicin->Intercalation TopoII Stabilizes Topoisomerase II-DNA 'Cleavable Complex' Epirubicin->TopoII FreeRadicals Generation of Cytotoxic Free Radicals Epirubicin->FreeRadicals DNA_Breaks Irreversible DNA Double-Strand Breaks Intercalation->DNA_Breaks Inhibits Replication/Transcription TopoII->DNA_Breaks Apoptosis Apoptosis & Cell Death DNA_Breaks->Apoptosis MembraneDamage Cell Membrane & Mitochondrial Damage FreeRadicals->MembraneDamage MembraneDamage->Apoptosis

Figure: Multimodal mechanism of action of epirubicin. The drug primarily targets DNA integrity through intercalation and topoisomerase II inhibition, while secondary effects via free radicals contribute to cell death.

The rationale for combination therapy leverages this multimodal mechanism:

  • Synergistic Cell Kill: Combining epirubicin with drugs that have different mechanisms, such as cyclophosphamide (which causes DNA cross-linking) and fluorouracil (which inhibits thymidylate synthase and incorporates into RNA), attacks cancer cells through multiple pathways simultaneously [6] [2]. This can lead to enhanced tumor cell kill and may help overcome or delay the emergence of drug resistance [6].
  • Dose Optimization: Epirubicin's lower myelotoxicity and cardiotoxicity profile compared to doxorubicin allows for administration at higher doses or in combination with other myelosuppressive agents, making it a favorable component in dose-intensive regimens [2] [5].

Key Considerations for Clinical and Research Decisions

Based on the evidence, several factors are critical for decision-making:

  • Trade-offs in Advanced Disease: In advanced breast cancer, while combination therapy (FEC) improves response rates over monotherapy, dose-intensive monotherapy only improved complete response rates without affecting survival [4] [2]. The choice may depend on whether the goal is rapid disease control (favoring combination) or managing cumulative toxicity (potentially favoring monotherapy).
  • The Dose-Response Relationship: A clear dose-response relationship exists for epirubicin [1] [2]. However, intensifying dose alone (monotherapy) may not translate to survival benefits. Combining it with other agents appears to be a more effective way to leverage this relationship.
  • Toxicity Management is Crucial: The feasibility of both high-dose monotherapy and combination regimens is highly dependent on supportive care, particularly G-CSF for hematological toxicity and regular cardiac monitoring (e.g., echocardiogram or MUGA scan) for cumulative cardiotoxicity [4] [7] [3].
  • Role in Breast Cancer Subtypes: Combination therapies are particularly promising for aggressive subtypes like triple-negative breast cancer (TNBC), where targeting multiple pathways can be essential due to the lack of specific druggable targets [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

579.1507385 Da

Monoisotopic Mass

579.1507385 Da

Heavy Atom Count

40

Appearance

red solid powder

Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

22966TX7J5

Related CAS

56420-45-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (92.81%): May cause cancer [Danger Carcinogenicity];
H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Anthracyclines; Antibiotics, Antineoplastic; Topoisomerase II Inhibitors

NCI Cancer Drugs

Drug: Epirubicinhydrochloride
US Brand Name(s): Ellence
FDA Approval: Yes
Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.
Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Epirubicin Hydrochloride is the hydrochloride salt of the 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. Epirubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

56390-09-1
25316-40-9

Wikipedia

Epirubicin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Bi L, Zhang H, Han R, Chen W, Zhao N. Application of a combination of echocardiographic techniques in an experimental model of epirubicin-induced cardiotoxicity. Int J Cardiovasc Imaging. 2020 Feb 7. doi: 10.1007/s10554-020-01777-w. [Epub ahead of print] PubMed PMID: 32034566.
2: Ansari L, Derakhshi M, Bagheri E, Shahtahmassebi N, Malaekeh-Nikouei B. Folate conjugation improved uptake and targeting of porous hydroxyapatite nanoparticles containing epirubicin to cancer cells. Pharm Dev Technol. 2020 Feb 6:1-9. doi: 10.1080/10837450.2020.1725045. [Epub ahead of print] PubMed PMID: 32026739.
3: Kluger N, Jacot W, Frouin E, Rigau V, Poujol S, Dereure O, Guillot B, Romieu G, Bessis D. Permanent scalp alopecia related to breast cancer chemotherapy by sequential fluorouracil/epirubicin/cyclophosphamide (FEC) and docetaxel: a prospective study of 20 patients. Ann Oncol. 2012 Nov;23(11):2879-2884. doi: 10.1093/annonc/mds095. Epub 2019 Dec 4. PubMed PMID: 32018742.
4: Kitagawa K, Kawada K, Morita S, Inada M, Mitsuma A, Sawaki M, Iino S, Inden Y, Murohara T, Imai T, Ando Y. Prospective evaluation of corrected QT intervals and arrhythmias after exposure to epirubicin, cyclophosphamide, and 5-fluorouracil in women with breast cancer. Ann Oncol. 2012 Mar;23(3):743-747. doi: 10.1093/annonc/mdr296. Epub 2019 Dec 4. PubMed PMID: 32018670.
5: Vici P, Brandi M, Giotta F, Foggi P, Schittulli F, Di Lauro L, Gebbia N, Massidda B, Filippelli G, Giannarelli D, Di Benedetto A, Mottolese M, Colucci G, Lopez M. A multicenter phase III prospective randomized trial of high-dose epirubicin in combination with cyclophosphamide (EC) versus docetaxel followed by EC in node-positive breast cancer. GOIM (Gruppo Oncologico Italia Meridionale) 9902 study. Ann Oncol. 2012 May;23(5):1121-1129. doi: 10.1093/annonc/mdr412. Epub 2019 Dec 4. PubMed PMID: 32018566.
6: Ueno A, Yamaguchi K, Sudo M, Imai S. Sarcopenia as a risk factor of severe laboratory adverse events in breast cancer patients receiving perioperative epirubicin plus cyclophosphamide therapy. Support Care Cancer. 2020 Jan 3. doi: 10.1007/s00520-019-05279-x. [Epub ahead of print] PubMed PMID: 31900607.
7: Munker S, Vogelhuber M, Bornschein J, Stroszczynski C, Evert M, Schlitt H, Herr W, Teufel A. EpiCO (epirubicin, cyclophosphamide and vincristine) as treatment for extrapulmonary high-grade neuroendocrine neoplasms. Z Gastroenterol. 2020 Jan 2. doi: 10.1055/a-1042-6504. [Epub ahead of print] PubMed PMID: 31896137.
8: Lu J, Xue Y, Shen F, Gu H, Liu H, Hou J, Miao H. Transurethral holmium laser resection and transurethral electrocision combined with intravesical epirubicin within 24 hours postoperatively for treatment of bladder cancer. J Int Med Res. 2019 Dec 29:300060519887267. doi: 10.1177/0300060519887267. [Epub ahead of print] PubMed PMID: 31885339.
9: Huang L, Wang X, Zhou L, Di L, Zheng H, Jiang Z, Wang Y, Song X, Feng J, Yu S, Liu Y, Zheng H, Shen K, Tong Z, Shao Z. Oral vinorelbine versus intravenous vinorelbine, in combination with epirubicin as first-line chemotherapy in Chinese patients with metastatic breast cancer. Cancer Chemother Pharmacol. 2020 Jan;85(1):205-215. doi: 10.1007/s00280-019-04000-3. Epub 2019 Dec 14. PubMed PMID: 31838561.
10: Treder N, Maliszewska O, Olędzka I, Kowalski P, Miękus N, Bączek T, Bień E, Krawczyk MA, Adamkiewicz-Drożynska E, Plenis A. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring. J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Jan 1;1136:121910. doi: 10.1016/j.jchromb.2019.121910. Epub 2019 Nov 30. PubMed PMID: 31830661.
11: Peng J, Wang Z, Li Y, Lv D, Zhao X, Gao J, Teng H. Identification of differential gene expression related to epirubicin-induced cardiomyopathy in breast cancer patients. Hum Exp Toxicol. 2019 Dec 11:960327119893415. doi: 10.1177/0960327119893415. [Epub ahead of print] PubMed PMID: 31823667.
12: Perveen K, Masood F, Hameed A. Preparation, characterization and evaluation of antibacterial properties of epirubicin loaded PHB and PHBV nanoparticles. Int J Biol Macromol. 2020 Feb 1;144:259-266. doi: 10.1016/j.ijbiomac.2019.12.049. Epub 2019 Dec 7. PubMed PMID: 31821825.
13: Jandaghi N, Jahani S, Foroughi MM, Kazemipour M, Ansari M. Cerium-doped flower-shaped ZnO nano-crystallites as a sensing component for simultaneous electrochemical determination of epirubicin and methotrexate. Mikrochim Acta. 2019 Dec 5;187(1):24. doi: 10.1007/s00604-019-4016-2. PubMed PMID: 31807919.
14: Mo J, Shen L, Xu Q, Zeng J, Sha J, Hu T, Bi K, Chen Y. An Nd(3+)-Sensitized Upconversion Fluorescent Sensor for Epirubicin Detection. Nanomaterials (Basel). 2019 Nov 28;9(12). pii: E1700. doi: 10.3390/nano9121700. PubMed PMID: 31795129; PubMed Central PMCID: PMC6955805.
15: Kong L, Cai FY, Yao XM, Jing M, Fu M, Liu JJ, He SY, Zhang L, Liu XZ, Ju RJ, Li XT. RPV-modified epirubicin and dioscin co-delivery liposomes suppress non-small cell lung cancer growth by limiting nutrition supply. Cancer Sci. 2020 Feb;111(2):621-636. doi: 10.1111/cas.14256. Epub 2020 Jan 18. PubMed PMID: 31777993.
16: Yokoyama T, Makino H, Seki N, Ueda J, Hosone M, Katayama H, Takei H, Yoshida H. Neoadjuvant chemotherapy of capecitabine + epirubicin + cyclophosphamide combination therapy ( 'CEX' therapy) for HER-2 negative breast cancer, as retrospective study in our institute. J Nippon Med Sch. 2019 Nov 28. doi: 10.1272/jnms.JNMS.2020_87-204. [Epub ahead of print] PubMed PMID: 31776320.
17: Wang N, Li H, Zhu Y, Li N, Chen ZJ, Zhang C. Melatonin protects against Epirubicin-induced ovarian damage. J Reprod Dev. 2019 Nov 15. doi: 10.1262/jrd.2019-085. [Epub ahead of print] PubMed PMID: 31735743.
18: Sakamoto T, Saito Y, Kobayashi M, Yamada T, Takekuma Y, Nakai M, Ogawa K, Iseki K, Sugawara M. Effect of palonosetron and dexamethasone administration on the prevention of gastrointestinal symptoms in hepatic arterial chemoembolization with epirubicin. Support Care Cancer. 2019 Nov 16. doi: 10.1007/s00520-019-05178-1. [Epub ahead of print] PubMed PMID: 31732854.
19: Marcozzi S, Rossi V, Salvatore G, Di Rella F, De Felici M, Klinger FG. Distinct effects of epirubicin, cisplatin and cyclophosphamide on ovarian somatic cells of prepuberal ovaries. Aging (Albany NY). 2019 Nov 11;11(22):10532-10556. doi: 10.18632/aging.102476. Epub 2019 Nov 11. PubMed PMID: 31711044; PubMed Central PMCID: PMC6914390.
20: Raje S, Pandav K, Barthwal R. Dual mode of binding of anti cancer drug epirubicin to G-quadruplex [d-(TTAGGGT)](4) containing human telomeric DNA sequence induces thermal stabilization. Bioorg Med Chem. 2019 Dec 15;27(24):115131. doi: 10.1016/j.bmc.2019.115131. Epub 2019 Oct 15. PubMed PMID: 31685331.

Explore Compound Types